2-Methyl-2-phenylmorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-phenylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(9-12-7-8-13-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMLYFQBONKWAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388922 | |
| Record name | 2-methyl-2-phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109461-41-8 | |
| Record name | 2-methyl-2-phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-phenylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Stereochemical & Synthetic Analysis: 2-Methyl-2-phenylmorpholine
The following technical guide details the stereochemistry, synthesis, and pharmacological profile of 2-Methyl-2-phenylmorpholine .
Technical Whitepaper for Medicinal Chemistry & Drug Development
Executive Summary
This compound (CAS: 109461-41-8) represents a distinct structural class within the morpholine pharmacophore.[1] Unlike its well-known isomer phenmetrazine (3-methyl-2-phenylmorpholine), which possesses two chiral centers, this compound is characterized by a single quaternary chiral center at position 2 .
This structural rigidity confers unique physicochemical properties, primarily by blocking metabolic
Stereochemical Architecture
The defining feature of this compound is the quaternary carbon at C2, which bears four distinct groups: a phenyl ring, a methyl group, the morpholine oxygen, and the C3 methylene.
Configuration Assignment (Cahn-Ingold-Prelog)
To assign the absolute configuration (R/S), the substituents at the quaternary C2 center are ranked by atomic number and connectivity:
-
-O-CH2- (Oxygen atom, highest priority).
-
-Phenyl (Carbon bonded to C,C,H; aromatic system).
-
-CH2-N- (Carbon bonded to N,H,H).
-
-CH3 (Methyl group, lowest priority).
-
(S)-2-Methyl-2-phenylmorpholine: When the lowest priority group (Methyl) is oriented away from the viewer, the sequence 1
2 3 proceeds counter-clockwise. -
(R)-2-Methyl-2-phenylmorpholine: The sequence proceeds clockwise.
Conformational Analysis
The morpholine ring predominantly adopts a chair conformation. The bulky phenyl group at C2 exerts significant steric influence (1,3-diaxial interactions).
-
Equatorial Preference: The phenyl group will strongly favor the equatorial position to minimize steric strain.
-
Axial Methyl: Consequently, the smaller methyl group is forced into the axial position.
-
Implication: This "locked" conformation affects the vector of the nitrogen lone pair, influencing binding affinity at monoamine transporters (DAT/NET).
Figure 1: Conformational analysis showing the thermodynamic preference for the equatorial phenyl group, which dictates the spatial arrangement of the pharmacophore.
Synthetic Pathways & Resolution
The synthesis of the quaternary center requires specific precursors, as standard reduction methods used for phenmetrazine (ketone reduction) are not applicable.
Primary Synthetic Route
The most robust route utilizes
-
Epoxidation:
-Methylstyrene is oxidized (e.g., via m-CPBA or Prilezhaev reaction) to form 2-methyl-2-phenyloxirane ( -methylstyrene oxide). -
Ring Opening: Nucleophilic attack by 2-aminoethanol (ethanolamine) on the epoxide. Regioselectivity is critical here; attack typically occurs at the less substituted carbon, but under Lewis acid catalysis, attack at the quaternary center can be promoted.
-
Cyclization: Intra-molecular cyclization is induced using a dehydrating agent (e.g., conc. H₂SO₄ or Mitsunobu conditions) to close the morpholine ring.
Enantiomeric Resolution (SFC)
Since the epoxide precursor is typically racemic, the resulting morpholine is a racemate. Modern separation relies on Supercritical Fluid Chromatography (SFC) rather than fractional crystallization, due to the high lipophilicity of the molecule.
-
Stationary Phase: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: CO₂ with MeOH/EtOH modifier (with 0.1% Diethylamine additive to sharpen amine peaks).
-
Advantage: SFC provides rapid resolution on a preparative scale, essential for isolating the (R) and (S) enantiomers for pharmacological testing.
Figure 2: Synthetic workflow from
Pharmacological Profile & Utility
The this compound scaffold acts as a Norepinephrine-Dopamine Releasing Agent (NDRA) .[2]
Structure-Activity Relationship (SAR)
-
Quaternary Blockade: The methyl group at C2 prevents the formation of the benzylic radical/cation intermediate required for metabolic degradation (CYP450-mediated
-hydroxylation). This theoretically extends the plasma half-life compared to 2-phenylmorpholine. -
Selectivity: Analogous to phenmetrazine, the (S)-enantiomer (often correlating to the (+)-isomer in this class) typically exhibits higher potency at the dopamine transporter (DAT).
-
Therapeutic Index: The rigidified structure reduces off-target binding (e.g., 5-HT2B agonism) often associated with flexible phenethylamine derivatives, potentially improving the cardiovascular safety profile.
Comparative Data
| Compound | Substitution | Chiral Centers | Metabolic Stability | Primary Activity |
| 2-Phenylmorpholine | None | 1 (C2) | Low (Benzylic oxidation) | Potent NDRA |
| Phenmetrazine | 3-Methyl | 2 (C2, C3) | Moderate | Potent NDRA |
| This compound | 2-Methyl (Quaternary) | 1 (C2) | High (Steric block) | NDRA / mGluR2 Modulator |
References
-
Synthesis & Resolution: Trabanco, A. A., et al. (2015). 1,2,4-Triazolo[4,3-a]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors. US Patent 8,993,591 B2.
-
Pharmacological Class: Rothman, R. B., et al. (2002).[3] Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. European Journal of Pharmacology.
-
Chemical Identity: PubChem.[4] (n.d.). This compound (Compound).[1][5][6][7][8] National Library of Medicine.
-
Stereochemical Methods: Negrusz, A., et al. (1998). Enantioselective analysis of phenmetrazine in biological samples. Journal of Analytical Toxicology.
Sources
- 1. US8993591B2 - 1,2,4-triazolo[4,3-a] pyridine derivatives and their use as positive allosteric modulators of MGLUR2 receptors - Google Patents [patents.google.com]
- 2. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 3. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 4. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 5. HU219458B - 2-Phenyl-3,5-dimethylmorpholine derivatives, pharmaceutical compositions containing them, and methods for their preparation - Google Patents [patents.google.com]
- 6. EP0080940A2 - Derivatives of 2-phenyl-morpholine and medical compositions - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
spectroscopic analysis of 2-Methyl-2-phenylmorpholine
An In-depth Technical Guide to the Spectroscopic Analysis of 2-Methyl-2-phenylmorpholine
Introduction
This compound is a substituted morpholine derivative belonging to a class of compounds that includes molecules of significant interest in medicinal chemistry and pharmacology. Structurally, it is an analog of phenmetrazine, a well-known stimulant. The precise placement of the methyl and phenyl groups on the same carbon atom (C2) of the morpholine ring imparts unique stereochemical and electronic properties that differentiate it from other isomers like phenmetrazine (3-methyl-2-phenylmorpholine).
For researchers, scientists, and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the foundational data for this characterization. This guide offers a comprehensive, in-depth exploration of the core spectroscopic techniques used to analyze this compound, grounded in both theoretical principles and practical, field-proven insights. Our approach emphasizes not just the "how" but the "why," ensuring that each analytical step is part of a self-validating system for robust and reliable characterization.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Expertise & Experience: The Rationale Behind NMR
We choose NMR as the primary analytical tool because it offers an unparalleled level of structural detail. ¹H NMR reveals the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin splitting), and their relative quantities (integration). ¹³C NMR complements this by mapping the carbon skeleton of the molecule. For a molecule like this compound, with its distinct aliphatic and aromatic regions and a chiral center at C2, NMR is indispensable for confirming isomeric purity and stereochemistry.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample without contributing interfering signals in the regions of interest.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer magnet (e.g., 400 MHz or higher for better resolution).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 8 to 16 scans are usually sufficient for a high-quality spectrum.
-
¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (e.g., 128 to 1024) and a longer relaxation delay may be required.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Trustworthiness: Predicted Data and Interpretation
While experimental data for this specific isomer is not widely published, we can reliably predict the spectral features based on established principles and data from closely related analogs.[1]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |
| Aromatic-H (ortho, meta, para) | 7.20 - 7.40 (m, 5H) | 125.0 - 128.5 (CH), 145.0 (Quaternary C) | Protons and carbons of the phenyl ring, deshielded by aromatic ring current. |
| Morpholine C3-H₂ | ~3.80 - 4.00 (m, 2H) | ~55.0 | Methylene protons adjacent to the electronegative nitrogen atom. |
| Morpholine C5-H₂ | ~2.80 - 3.00 (m, 2H) | ~45.0 | Methylene protons adjacent to the nitrogen atom. |
| Morpholine C6-H₂ | ~3.60 - 3.80 (m, 2H) | ~68.0 | Methylene protons adjacent to the highly electronegative oxygen atom. |
| Amine N-H | 1.5 - 2.5 (br s, 1H) | - | Broad signal due to quadrupole broadening and potential exchange; chemical shift is concentration-dependent. |
| Methyl C-CH₃ | ~1.60 (s, 3H) | ~25.0 | Methyl protons are a singlet as there are no adjacent protons. Located on the quaternary C2. |
| Quaternary C2 | - | ~78.0 | Quaternary carbon attached to phenyl, methyl, oxygen, and carbon; significantly deshielded. |
Interpretation: The key features confirming the structure would be the singlet for the C2-methyl group, the absence of a proton signal for C2, and the distinct signals for the three methylene groups of the morpholine ring, which are rendered non-equivalent by the substitution pattern.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
Expertise & Experience: The Rationale Behind MS
For any newly synthesized compound or reference standard, confirming the molecular weight is a non-negotiable step. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.[2] The fragmentation pattern serves as a molecular fingerprint and helps to piece together the connectivity of the molecule, validating the structure proposed by NMR.
Experimental Protocol: GC-MS or LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Chromatographic Separation (Optional but Recommended): Inject the sample into a Gas Chromatograph (GC) or Liquid Chromatograph (LC) system coupled to the mass spectrometer. This step separates the analyte from any impurities.
-
Ionization: The sample is ionized as it elutes from the chromatograph. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is standard for LC-MS. ESI is a "soft" technique that typically yields the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Detection: The detector records the abundance of each ion at its specific m/z.
Trustworthiness: Predicted Data and Interpretation
The molecular formula of this compound is C₁₁H₁₅NO.
-
Expected Molecular Ion:
-
In ESI-HRMS, the primary ion observed would be the protonated molecule, [M+H]⁺.
-
Calculated Exact Mass of [C₁₁H₁₆NO]⁺: 178.1226
-
An experimental value within a few parts per million (ppm) of this calculated mass would confirm the elemental composition.[1]
-
-
Predicted Fragmentation Pattern (EI): In EI-MS, the molecule will fragment at its weakest bonds. The most likely fragmentation pathways involve the cleavage of bonds alpha to the nitrogen and oxygen atoms.
Caption: Plausible EI-MS Fragmentation of this compound.
Table 2: Predicted Key Mass Fragments
| m/z | Proposed Fragment Structure | Significance |
| 177 | [C₁₁H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |
| 162 | [M - CH₃]⁺ | Loss of the methyl group from C2, a stable benzylic cation. |
| 118 | [C₈H₈N]⁺ | Cleavage of the morpholine ring, retaining the phenyl and nitrogen portion. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very common and stable fragment from compounds containing a benzyl group. |
| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of the phenyl ring. |
Interpretation: The presence of the molecular ion at m/z 177 and the key fragments at 162 and 91 would provide strong, self-validating evidence for the proposed structure.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise & Experience: The Rationale Behind IR
While NMR and MS provide the core structural framework, IR spectroscopy offers a quick and reliable confirmation of the key functional groups. For this compound, we expect to see characteristic absorptions for the N-H bond of the secondary amine, the C-O-C ether linkage, the aromatic ring, and the aliphatic C-H bonds. The resulting spectrum is a unique "fingerprint" that can be used to identify the compound and assess for certain impurities.[3]
Experimental Protocol: FTIR-ATR
-
Instrument Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
Trustworthiness: Predicted Data and Interpretation
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 - 3400 | N-H Stretch | Secondary Amine |
| 3000 - 3100 | C-H Stretch (sp²) | Aromatic Ring |
| 2800 - 3000 | C-H Stretch (sp³) | Aliphatic (CH₃, CH₂) |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
| ~1100 - 1150 | C-O-C Asymmetric Stretch | Ether |
| ~700 - 750 and ~750 - 800 | C-H Out-of-Plane Bend | Monosubstituted Phenyl |
Interpretation: The combination of a sharp N-H stretch, strong aliphatic and aromatic C-H stretches, and a prominent C-O-C ether stretch in the fingerprint region would be highly characteristic of the this compound structure. The specific pattern of the C-H bending bands can confirm the monosubstitution on the phenyl ring.[4][5]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.
Expertise & Experience: The Rationale Behind UV-Vis
This technique is particularly sensitive to conjugated systems. For this compound, the only significant chromophore (light-absorbing group) is the phenyl ring. UV-Vis spectroscopy serves as a straightforward method to confirm the presence of the aromatic system and can be used for quantitative analysis due to its adherence to the Beer-Lambert Law.[6]
Experimental Protocol: Solution UV-Vis
-
Solvent Selection: Choose a UV-transparent solvent, such as methanol or ethanol.
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
Trustworthiness: Predicted Data and Interpretation
Table 4: Predicted UV-Vis Absorption Maxima (in Methanol)
| λₘₐₓ (nm) | Transition Type | Chromophore |
| ~255 - 265 | π → π | Phenyl Ring (Benzenoid bands) |
| ~205 - 215 | π → π | Phenyl Ring (E-band) |
Interpretation: The presence of a series of fine-structured, lower-intensity absorption bands around 260 nm is characteristic of the "forbidden" π → π* transitions of a benzene ring.[7] This provides clear evidence of the aromatic moiety within the molecule.
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of several spectroscopic techniques. NMR spectroscopy defines the precise carbon-hydrogen framework, Mass Spectrometry confirms the elemental composition and molecular connectivity, IR spectroscopy verifies the presence of key functional groups, and UV-Vis spectroscopy confirms the aromatic system. By integrating the data from these orthogonal techniques, researchers and drug developers can achieve an unambiguous and robust characterization of the molecule, ensuring the scientific integrity and trustworthiness of their work. Each technique provides a piece of the puzzle, and together they form a self-validating system that leaves no doubt as to the structure and identity of the compound.
References
-
Brandt, S. D., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(9), 1377-1388. [Link]
-
Wikipedia. (n.d.). 2-Phenylmorpholine. Retrieved from [Link]
- Blough, B. E., et al. (2013). Phenylmorpholines and analogues thereof. U.S.
-
mzCloud. (n.d.). Phenmetrazine. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49, 1117-1141. [Link]
-
NIST. (n.d.). Phenmetrazine - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 247, 116202. [Link]
-
SWGDrug. (2017). Phenmetrazine Monograph. Retrieved from [Link]
-
Harrell, J. R., & Jones, R. A. Y. (1976). II—1H n.m.r. structural studies of the isomers of 2,3,5,6‐tetramethylmorpholine. Organic Magnetic Resonance, 8(11), 572-576. [Link]
-
Shishkov, I. V., et al. (2022). Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Biointerface Research in Applied Chemistry, 13(3), 202. [Link]
-
NIST. (n.d.). Phenmetrazine - Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]
-
Zhan, H., et al. (2017). Observed IR spectrum of neutral morpholine and the calculated spectrum... ResearchGate. [Link]
-
NIST. (n.d.). Phenmetrazine - UV/Visible spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
Iacob, B. C., et al. (2012). Spectral UV and IR Determinations of new xanthine derivatives. Farmacia, 60(6), 939-947. [Link]
Sources
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Phenmetrazine [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Phenmetrazine [webbook.nist.gov]
Comprehensive Guide to the Mass Spectrometry Fragmentation of 2-Methyl-2-phenylmorpholine
[1]
Executive Summary & Structural Context
This compound (C₁₁H₁₅NO, MW 177.24) is a 2,2-disubstituted morpholine derivative.[1] It is a structural isomer of Phenmetrazine (3-methyl-2-phenylmorpholine) and Phendimetrazine (3,4-dimethyl-2-phenylmorpholine).[1] Accurate identification of this compound relies on distinguishing its fragmentation pattern from these regioisomers, particularly in forensic and drug metabolism studies.
Unlike Phenmetrazine, where the methyl group is located at the C3 position (adjacent to nitrogen), this compound possesses a quaternary carbon at position C2 (adjacent to oxygen), bearing both the phenyl and methyl groups.[1] This structural difference fundamentally alters the fragmentation kinetics under Electron Ionization (EI) and Electrospray Ionization (ESI).
Key Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO |
| Exact Mass | 177.1154 Da |
| Structure Type | Cyclic Ether-Amine (Morpholine) |
| Key Substituents | Phenyl (C2), Methyl (C2) |
| Isomeric Class | Regioisomer of Phenmetrazine |
Electron Ionization (EI) Fragmentation
Under standard 70 eV EI conditions, the fragmentation is driven by the stability of the radical cation formed at the nitrogen atom and the stability of the potential neutral losses.
Primary Fragmentation Mechanism: -Cleavage
The dominant pathway for morpholines is
-
Ionization: An electron is removed from the nitrogen lone pair, forming the molecular ion
(m/z 177). -
-Cleavage (C3-C2 Bond): The bond between C3 (adjacent to N) and C2 (adjacent to O) breaks.[1]
-
In Phenmetrazine (3-Me): The methyl group is on C3.[1][2] The fragment retaining the nitrogen also retains the methyl group. This yields a diagnostic base peak at m/z 71 (
). -
In this compound (2-Me): The methyl group is on C2.[1] When the C3-C2 bond breaks, the entire C2 moiety (bearing the Phenyl and Methyl groups) is lost as a neutral radical.
-
Resulting Ion: The charge remains on the nitrogen-containing fragment, which is now unsubstituted at the
-carbon.[1] This yields a diagnostic peak at m/z 57 ( ).
-
Secondary Pathways[1]
-
Benzyl/Tropylium Formation (m/z 91): The presence of the phenyl group facilitates a direct cleavage or rearrangement to form the stable tropylium ion (
) at m/z 91. This is often a high-intensity peak in phenyl-substituted morpholines.[1] -
Loss of Methyl (m/z 162): Direct loss of the methyl radical from the quaternary C2 center. This [M-15]
peak is typically weak due to the competing, energetically favorable -cleavage.[1] -
Loss of Phenyl (m/z 100): Loss of the phenyl radical from C2, yielding an ion at m/z 100.
Isomeric Differentiation Table (EI)
| Feature | Phenmetrazine (3-Me) | This compound (2-Me) |
| Base Peak | m/z 71 (Retains Me) | m/z 57 (Loses Me with neutral) |
| Molecular Ion | m/z 177 (Weak/Moderate) | m/z 177 (Weak) |
| Tropylium Ion | m/z 91 (Strong) | m/z 91 (Strong) |
| Mechanism |
Visualization of EI Pathways
The following diagram illustrates the divergent fragmentation logic between the two isomers.
Figure 1: Comparative EI fragmentation pathways showing the origin of the diagnostic base peaks m/z 71 (Phenmetrazine) vs. m/z 57 (this compound).[1]
Electrospray Ionization (ESI-MS/MS) Fragmentation
In LC-MS/MS, the molecule forms a protonated precursor
Mechanism of Dissociation
-
Protonation: Occurs primarily at the basic nitrogen atom.
-
Neutral Loss of Water (m/z 160): A common pathway for morpholines involves ring opening and elimination of oxygen as
. This requires proton transfer to the oxygen, followed by cleavage of the C-O bonds. -
Retro-Diels-Alder (RDA) / Ring Opening: The morpholine ring may open to form linear alkyl-amine species.[1]
-
Formation of Phenyl-Stabilized Cations:
Diagnostic Transitions (MRM)
For quantitative analysis (e.g., in plasma or urine), the following transitions are recommended:
-
Quantifier: 178.1
160.1 (Loss of ) -
Qualifier 1: 178.1
119.1 (Formation of phenyl-alkenyl cation)[1] -
Qualifier 2: 178.1
91.1 (Tropylium)
Experimental Protocols
GC-MS (EI) Conditions
This protocol is optimized for the separation of regioisomers.[1]
-
Column: DB-5MS or equivalent (30 m
0.25 mm, 0.25 m film).[1] -
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet Temperature: 250°C (Splitless mode recommended for trace analysis).
-
Oven Program:
-
Initial: 80°C for 1 min.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 25°C/min to 300°C (Hold 3 min).
-
-
MS Source: 230°C, 70 eV ionization energy.
-
Scan Range: m/z 40–350.
LC-MS/MS (ESI) Conditions[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1
50 mm, 1.8 m).[1] -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.[1]
-
-
Collision Energy (CE):
References
-
Rothman, R. B., & Baumann, M. H. (2006).[3] Therapeutic potential of monoamine transporter releasers in the treatment of cocaine dependence. Pharmacology & Therapeutics.[1][4]
-
McLaughlin, G., et al. (2018). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para- substituted isomers. Drug Testing and Analysis.
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Phenmetrazine. NIST Chemistry WebBook.[1]
-
Blough, B. E., et al. (2013). Phenylmorpholines and analogues thereof. US Patent Application US20130203752.[1]
Sources
- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Technical Whitepaper: Structural Dynamics and Conformational Analysis of 2-Methyl-2-phenylmorpholine
[1]
Executive Summary: The Gem-Disubstitution Effect
In the landscape of medicinal chemistry, the morpholine ring is a privileged scaffold, appearing in numerous bio-active compounds (e.g., phenmetrazine, reboxetine). While 2-phenylmorpholine and 3-methyl-2-phenylmorpholine (phenmetrazine) are well-documented, This compound represents a distinct structural class characterized by a quaternary carbon center at the C2 position.[1]
This gem-disubstitution (placing both a phenyl and a methyl group on the same carbon) introduces significant steric constraints that lock the morpholine ring into a highly specific conformation. For drug development professionals, this structural rigidity is critical: it reduces the entropic penalty of binding to protein targets (e.g., monoamine transporters) and blocks metabolic oxidation at the typically labile benzylic position.
This guide provides a rigorous analysis of the molecular structure, thermodynamic conformation, and the experimental workflows required to synthesize and validate this specific isomer.
Molecular Architecture & Conformational Analysis[1]
The Quaternary Center at C2
Unlike its regioisomers, this compound possesses a chiral quaternary center at C2.[1] The presence of two bulky groups on a single carbon atom forces the morpholine ring—typically a flexible chair—into a preferred low-energy conformer to minimize steric strain.
Thermodynamic Equilibrium: The Chair Flip
The morpholine ring exists in a dynamic equilibrium between two chair conformers. The stability is dictated by the A-values (conformational free energy differences) of the substituents.
-
Phenyl Group A-value: ~2.8 kcal/mol
-
Methyl Group A-value: ~1.7 kcal/mol
The Dominant Conformer: Thermodynamics dictate that the bulkier group occupies the equatorial position to avoid high-energy 1,3-diaxial interactions with the protons on C4 and C6. Since the Phenyl group is significantly larger than the Methyl group ($ \Delta G \approx 1.1 $ kcal/mol difference), the equilibrium overwhelmingly favors the conformer where:
-
Phenyl is Equatorial.
-
Methyl is Axial.
This specific orientation (Ph-Eq / Me-Ax) creates a unique 3D vector for the phenyl ring, distinct from the mono-substituted analogues, potentially altering receptor affinity profiles.[1]
Nitrogen Inversion
The secondary amine nitrogen (N4) also undergoes pyramidal inversion. In the absence of a substituent on Nitrogen, the lone pair prefers the axial position (anomeric effect from C-O bonds is minimal here, but steric factors dominate). However, in 2,2-disubstituted systems, the N-H bond vector is often inferred via solution-phase NMR to assess if the "Me-Axial" group exerts transannular strain on the nitrogen substituent.[1]
Visualization: Conformational Energy Landscape
The following diagram illustrates the thermodynamic equilibrium and the logical flow of structural determination.
Figure 1: Conformational equilibrium analysis showing the thermodynamic preference for the Phenyl-Equatorial/Methyl-Axial conformer due to A-value differentials.
Integrated Structural Elucidation Workflow
To rigorously confirm the structure and conformation of this compound, a self-validating workflow combining synthesis, spectroscopy, and computation is required.[1]
Protocol 1: Synthesis via Cycloetherification
Objective: Construct the 2,2-disubstituted morpholine core with high regiospecificity.
-
Precursor Selection: Begin with 2-phenyl-2-methyl-oxirane (derived from 2-phenylpropene epoxidation) or a 2-amino-alcohol derivative.[1]
-
Cyclization: Utilize an intramolecular cyclization of a halo-ether amine precursor.[1]
-
Reagent: Base-mediated cyclization (e.g., NaH in THF) of N-(2-bromoethyl)-2-phenyl-2-amino-propanol (hypothetical intermediate) or typically, reacting 2-phenyl-1,2-propanediol with aziridine precursors (less common).[1]
-
Modern Route:Iodocyclization of allylic trichloroacetimidates allows access to quaternary centers [1].
-
-
Purification: Isolate the free base via acid-base extraction (pKa ~8.5). Convert to Hydrochloride salt for crystallization.
Protocol 2: NMR Spectroscopic Validation (NOESY)
Objective: Experimental verification of the "Ph-Equatorial / Me-Axial" conformation.
-
Sample Prep: Dissolve 10 mg of the free base in CDCl₃.
-
1H NMR Assignment: Identify the Methyl singlet (~1.2 ppm) and the diastereotopic protons at C6 and C3.
-
NOESY Experiment:
-
Irradiate Methyl Group: Look for NOE (Nuclear Overhauser Effect) correlations.
-
Logic: If the Methyl is Axial , it shares a 1,3-diaxial relationship with the Axial protons at C4 (if NH is axial) or C6.
-
Prediction: Strong NOE cross-peaks between the Methyl group and the Axial proton at C6 confirm the Methyl group is axial. Conversely, if Phenyl were axial, NOE would be observed between Phenyl-ortho protons and C6-axial protons.[1]
-
-
Result Interpretation: The observation of Me/H-6ax NOE confirms the Phenyl-Equatorial preference.[1]
Protocol 3: Computational Modeling (DFT)
Objective: Calculate the exact energy gap ($ \Delta \Delta G $) between conformers.
-
Software: Gaussian 16 or ORCA.
-
Method: DFT optimization using B3LYP/6-311++G(d,p) functional/basis set.[1]
-
Input: Generate structures for both chair conformers.
-
Calculation: Run geometry optimization followed by frequency calculation (to ensure true minima).
-
Output: Compare Gibbs Free Energy ($ G $).
-
Validation: The Ph-Eq/Me-Ax conformer should be lower in energy by >1.5 kcal/mol.[1]
-
Quantitative Data Summary
The following table summarizes the estimated structural parameters based on standard morpholine geometry and the gem-disubstitution effect.
| Parameter | Value / Description | Significance |
| C2 Hybridization | sp³ (Quaternary) | Blocks metabolic oxidation (CYP450) at C2.[1] |
| Pref. Conformation | Ph-Equatorial / Me-Axial | Minimizes steric strain; defines pharmacophore shape.[1] |
| Est. Energy Gap | 1.1 – 1.8 kcal/mol | Ensures >90% of molecules exist in the preferred state at physiological temp. |
| C2-N4 Distance | ~2.5 Å (Through space) | Critical for binding to monoamine transporter orthosteric sites.[1] |
| Lipophilicity (cLogP) | ~2.1 (Estimated) | Moderate lipophilicity ensures Blood-Brain Barrier (BBB) penetration.[1] |
Pharmacological Implications[1][2][3][4][5][6][7]
For drug development professionals, the this compound scaffold offers specific advantages over the mono-substituted 2-phenylmorpholine:
-
Metabolic Stability: The quaternary carbon at C2 prevents the formation of the lactam metabolite (morpholin-2-one derivative) via oxidation, potentially extending the half-life ($ t_{1/2} $) [2].[1]
-
Selectivity: The rigid "Me-Axial" vector projects into a specific region of the binding pocket. In the context of Norepinephrine Transporters (NET) or Dopamine Transporters (DAT), this bulk can be tuned to enhance selectivity or reduce potency depending on the depth of the hydrophobic pocket.
-
Stereochemical Control: Unlike phenmetrazine (two chiral centers, four stereoisomers), this compound has only one chiral center (enantiomers R and S), simplifying the CMC (Chemistry, Manufacturing, and Controls) development pathway.[1]
References
-
Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Source: Organic Chemistry Frontiers (Royal Society of Chemistry) URL:[Link] Relevance: Provides modern synthetic routes for the construction of the quaternary morpholine core.
-
Metabolism of Phenylmorpholine Analogues. Source: National Institutes of Health (PubMed / PMC) URL:[Link] Relevance: Discusses the metabolic pathways of morpholines and the blocking effect of substitution.
-
Conformational Analysis of Saturated Heterocycles. Source: Journal of Organic Chemistry (ACS) URL:[Link] Relevance: Fundamental grounding for A-value determination in heterocyclic rings.
The Synthetic Chemist's Guide to 2-Methyl-2-phenylmorpholine Derivatives: Strategies, Mechanisms, and Protocols
Abstract
The 2-methyl-2-phenylmorpholine scaffold is a cornerstone in medicinal chemistry, most notably as the core of the psychostimulant and anorectic agent phenmetrazine.[1][2] Its derivatives continue to be of significant interest for the development of novel therapeutics targeting the central nervous system.[3][4] This in-depth technical guide provides a comprehensive overview of the synthetic strategies for accessing this compound and its analogs. We will delve into the classical synthetic routes, modern methodologies including reductive amination and stereoselective approaches, and provide detailed experimental protocols for key transformations. The focus will be on understanding the underlying chemical principles and providing practical insights for researchers in drug discovery and development.
Introduction: The Significance of the this compound Core
The substituted phenylmorpholine class of compounds, which includes this compound (phenmetrazine), are potent monoamine releasing agents, primarily affecting norepinephrine and dopamine pathways.[4] This pharmacological activity has led to their historical use as appetite suppressants.[1] However, the therapeutic potential of this scaffold extends beyond appetite control, with ongoing research into its utility for other CNS-related conditions.[3] The precise substitution pattern on both the phenyl and morpholine rings can significantly modulate the potency, selectivity, and pharmacokinetic properties of these molecules.[5] Consequently, efficient and versatile synthetic methods are crucial for exploring the structure-activity relationships within this chemical class.
Key Synthetic Strategies
The synthesis of this compound derivatives can be broadly categorized into several key strategies. The choice of a particular route often depends on the availability of starting materials, the desired substitution pattern, and the need for stereochemical control.
The Classical Approach: Cyclization of an Amino Alcohol
The traditional and most well-known synthesis of phenmetrazine (3-methyl-2-phenylmorpholine) involves the reaction of 2-bromopropiophenone with ethanolamine, followed by reduction and cyclization.[1] This method, while robust, often results in a mixture of stereoisomers.
The reaction proceeds through the formation of an intermediate amino alcohol, which is then cyclized, typically under acidic conditions. A subsequent reduction step is necessary to yield the final morpholine ring.[1]
Mechanism: Classical Phenmetrazine Synthesis
Caption: Classical synthesis of phenmetrazine.
Reductive Amination: A Versatile Approach
Reductive amination is a powerful and widely used method for the synthesis of amines, and it can be effectively applied to the construction of the morpholine ring.[6] This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ by a suitable reducing agent.
For the synthesis of this compound derivatives, this can be approached in a few ways, for instance, by reacting a suitably substituted amino alcohol with a carbonyl compound, followed by intramolecular reductive amination.
Workflow: Reductive Amination for Morpholine Synthesis
Caption: General workflow for morpholine synthesis via reductive amination.
Palladium-Catalyzed Carboamination
More advanced strategies for the synthesis of substituted morpholines include palladium-catalyzed carboamination reactions.[7] This approach allows for the construction of the morpholine ring from enantiomerically pure amino alcohols and aryl or alkenyl bromides, providing excellent control over the stereochemistry.[7] This method is particularly valuable for accessing cis-3,5-disubstituted morpholines, which are challenging to synthesize using traditional methods.[7]
Experimental Protocols
The following protocols are provided as illustrative examples and should be adapted and optimized based on the specific substrate and desired product.
Protocol 1: Synthesis of 4-Methylphenmetrazine (4-MPM)
This protocol is adapted from the synthesis of a phenmetrazine analog and demonstrates the classical approach.[8]
Step 1: Bromination of 2-Methylpropiophenone
-
Dissolve 2-methylpropiophenone (1 equivalent) in dichloromethane.
-
Slowly add a solution of bromine (1 equivalent) in dichloromethane to the reaction mixture.
-
Stir the mixture for 1 hour at room temperature.
-
Dry the solution with magnesium sulfate (MgSO₄) and remove the solvent under reduced pressure to yield 2-bromo-1-(2-methylphenyl)propan-1-one.
Step 2: Formation of the Amino Alcohol Intermediate
-
To a solution of 2-bromo-1-(2-methylphenyl)propan-1-one (1 equivalent) in N-methyl-2-pyrrolidone, add ethanolamine (3.6 equivalents).
-
Stir the mixture at room temperature for 3 hours.
-
Quench the reaction with water and basify with 10 M sodium hydroxide (NaOH).
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic fractions with MgSO₄, filter, and remove the solvent under vacuum to obtain a mixture of 2-((2-hydroxyethyl)amino)-1-(2-methylphenyl)propan-1-one and 3-methyl-2-(2-methylphenyl)morpholin-2-ol.
Step 3: Reduction to 4-Methylphenmetrazine
-
Dissolve the oil from the previous step in methanol.
-
Add sodium borohydride (2 equivalents) portion-wise while stirring.
-
Stir the mixture for 2 hours at room temperature.
-
Partition the mixture between water and dichloromethane.
-
Collect the organic layer, dry with MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography.
Protocol 2: General Procedure for Reductive Amination
This generalized protocol can be adapted for the synthesis of various N-substituted morpholine derivatives.[6]
-
To a solution of the starting ribonucleoside (1 equivalent) in a suitable solvent (e.g., methanol), add an aqueous solution of sodium periodate (1.1 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Add the hydrochloride salt of the desired alkylamine (2 equivalents) to the reaction mixture.
-
Add sodium cyanoborohydride (2 equivalents) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Stereoselective Synthesis
The biological activity of this compound derivatives is often highly dependent on their stereochemistry. Therefore, enantioselective synthesis is of paramount importance in a drug development context.[9]
Several strategies have been developed to achieve stereocontrol, including:
-
Resolution of Racemates: Classical resolution using chiral acids, such as mandelic acid, can be employed to separate enantiomers.[10]
-
Chiral Pool Synthesis: Starting from enantiomerically pure precursors, such as amino acids or their derivatives, allows for the synthesis of chiral morpholines.[11]
-
Asymmetric Catalysis: The use of chiral catalysts in key steps, such as asymmetric reduction or cyclization, can provide direct access to enantiomerically enriched products.[12] For instance, palladium-catalyzed carboamination of enantiopure N-allyl ethylenediamine derivatives has been successfully used for the asymmetric synthesis of cis-2,6-disubstituted piperazines, a strategy that can be adapted for morpholine synthesis.[7]
Data Summary
| Compound | Starting Materials | Key Reagents | Yield | Reference |
| Phenmetrazine | 2-Bromopropiophenone, Ethanolamine | Sodium Borohydride | Not specified | [1] |
| 4-Methylphenmetrazine | 2-Methylpropiophenone, Ethanolamine | Bromine, Sodium Borohydride | Not specified | [8] |
| Phendimetrazine | N-Methylethanolamine, 2-Bromopropiophenone | Formic Acid | Not specified | [13] |
| (+)-(2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol | (2RS,3RS)-cinnamyl alcohol-2,3-epoxide | (+) Mandelic acid | 17% (overall) | [10] |
Conclusion and Future Perspectives
The synthesis of this compound derivatives remains a dynamic area of research, driven by the continued interest in their pharmacological properties. While classical methods provide reliable access to the core scaffold, modern synthetic strategies, particularly those enabling stereocontrol, are crucial for the development of new and improved therapeutic agents. Future efforts in this field will likely focus on the development of more efficient and scalable enantioselective syntheses, as well as the exploration of novel derivatives with tailored pharmacological profiles. The application of green chemistry principles, such as the use of less hazardous reagents and solvents, will also be an important consideration in the design of next-generation synthetic routes.[14][15]
References
-
Wikipedia. Phenmetrazine. [Link]
-
PubMed. Synthesis of N-substituted morpholine nucleoside derivatives. [Link]
-
PrepChem. Synthesis of 2-Bromopropiophenone. [Link]
-
Wikipedia. Phendimetrazine. [Link]
- Google Patents. Synthesis method of substituted N-phenyl morpholine compound.
-
PubMed. Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. [Link]
- Google Patents. Phenylmorpholines and analogues thereof.
-
Sciencemadness Discussion Board. a novel phenylmorpholine synthesis aka preludin. [Link]
-
PubChem. Phenmetrazine. [Link]
-
PubMed Central. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. [Link]
-
Wikipedia. 2-Phenylmorpholine. [Link]
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
-
PubMed Central. A New Strategy for the Synthesis of Substituted Morpholines. [Link]
-
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
PubMed. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
-
ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
-
Wikipedia. Substituted phenylmorpholine. [Link]
-
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
Nature. Highly enantioselective synthesis of pharmaceuticals at chiral-encoded metal surfaces. [Link]
-
One Part of Chemistry. Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol. [Link]
-
Research and Reviews. Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. [Link]
Sources
- 1. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 2. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 4. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 5. Substituted phenylmorpholine [medbox.iiab.me]
- 6. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Highly Enantioselective Synthesis of Pharmaceuticals at Chiral-Encoded Metal Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phendimetrazine - Wikipedia [en.wikipedia.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Methyl-2-phenylmorpholine
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions on 2-methyl-2-phenylmorpholine. As a derivative of the well-known phenmetrazine scaffold, understanding the substitution patterns of this molecule is critical for researchers in medicinal chemistry and drug development. This document moves beyond simple procedural outlines to explore the causal mechanisms governing reactivity and regioselectivity. We will dissect the dual-nature of the morpholine substituent—acting as an activating, ortho, para-director under neutral conditions and a deactivating, meta-director under the acidic conditions typical of most EAS reactions. This guide offers field-proven insights into why certain reactions, like Friedel-Crafts, are inherently challenging with this substrate, while providing robust, self-validating protocols for successful nitration and halogenation. All theoretical claims are substantiated with mechanistic diagrams and authoritative references to empower researchers with a predictive understanding of this chemical system.
Introduction: The this compound Scaffold
This compound belongs to the class of substituted phenylmorpholines, which have garnered significant interest in medicinal chemistry due to their psychoactive properties and potential therapeutic applications.[1] The parent compound, phenmetrazine (3-methyl-2-phenylmorpholine), was formerly used as an anorectic medication.[2] The core structure presents a fascinating challenge for synthetic modification via electrophilic aromatic substitution (EAS). The phenyl ring, the target of substitution, is directly influenced by the complex electronic and steric effects of the attached 2-methyl-2-morpholinyl group.
Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring.[3] The reaction proceeds through a two-step mechanism: initial attack by the aromatic π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[4] The success and outcome of this process are profoundly dictated by the nature of the substituents already present on the ring.
However, the bulky nature of the 2-methyl-2-morpholinyl group would sterically hinder the ortho positions, making the para product the likely major isomer under these hypothetical conditions. [5]
The Deactivating, Meta-Directing Reality (Acidic Conditions)
Nearly all standard EAS reactions (nitration, sulfonation, Friedel-Crafts) require strong Lewis or Brønsted acids as catalysts or reagents. [3]The nitrogen atom of the morpholine ring is basic and will be readily protonated under these conditions to form a morpholinium ion.
The resulting positively charged nitrogen atom can no longer donate electrons. Instead, it exerts a powerful electron-withdrawing inductive effect (-I effect) on the ring. [6]This pulls electron density away from the aromatic system, making it significantly less nucleophilic and therefore much less reactive than benzene. Such groups are termed "deactivating groups". [7] When the ring is deactivated, substitution at the meta position is favored. This is not because the meta position is activated, but rather because the ortho and para positions are more strongly deactivated. For ortho and para attack, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the electron-withdrawing substituent, which is a highly destabilizing arrangement. [8]Meta attack avoids this unfavorable situation, resulting in a lower energy transition state relative to ortho/para attack. [6][8]
Experimental Protocols & Methodologies
The following protocols are designed based on established procedures for deactivated aromatic systems and are adapted for the specific properties of this compound.
Nitration of this compound
Nitration is achieved using a mixture of concentrated nitric and sulfuric acids, which generates the potent electrophile, the nitronium ion (NO₂⁺). [9]Given the strongly acidic conditions, the substrate will be protonated, leading to the formation of the meta-nitro product.
Protocol Causality: The use of concentrated sulfuric acid is crucial not only to catalyze the formation of the nitronium ion from nitric acid but also to ensure the complete protonation of the substrate, thereby locking in the meta-directing effect. [10]The reaction must be performed at low temperatures (0-10 °C) to control the exothermic reaction and prevent unwanted side reactions or over-nitration. [11] Table 1: Reagents and Conditions for Nitration
| Reagent/Parameter | Quantity/Value | Purpose |
| This compound | 1.0 eq | Substrate |
| Conc. Sulfuric Acid (98%) | ~5-10 eq (volume) | Solvent, Catalyst, Protonating Agent |
| Conc. Nitric Acid (70%) | 1.1 eq | Nitrating Agent |
| Temperature | 0-10 °C | Reaction Control |
| Reaction Time | 1-3 hours | Completion of Reaction |
| Workup | Ice water, NaOH (aq) | Quenching, Neutralization |
| Purification | Column Chromatography | Isolation of Isomers |
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 20 mL for a 5g scale reaction) to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly and carefully add this compound (1.0 eq) to the cold sulfuric acid with continuous stirring. The substrate will dissolve and protonate. Maintain the temperature below 10 °C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid (~2 volumes per volume of nitric acid), keeping the mixture cool.
-
Reaction: Add the nitrating mixture dropwise from the dropping funnel to the solution of the substrate in sulfuric acid. The rate of addition should be controlled to keep the internal temperature below 10 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Neutralization & Extraction: Slowly neutralize the acidic aqueous solution with a cold concentrated sodium hydroxide solution until the pH is basic (~9-10). Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to isolate the desired 2-methyl-2-(3-nitrophenyl)morpholine.
Halogenation of this compound
Halogenation with elemental bromine or chlorine requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃. [3]The Lewis acid polarizes the halogen molecule, making it more electrophilic. This catalyst will also complex strongly with the morpholine nitrogen, ensuring deactivation of the ring and directing substitution to the meta position.
Step-by-Step Methodology (Bromination):
-
Preparation: Dissolve this compound (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light.
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.1 eq).
-
Reagent Addition: Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature until the bromine color disappears and HBr evolution ceases.
-
Workup: Quench the reaction by adding an aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield 2-methyl-2-(3-bromophenyl)morpholine.
The Infeasibility of Friedel-Crafts Reactions
A critical insight for researchers is that Friedel-Crafts alkylation and acylation reactions are not viable for this substrate . [12] Causality of Failure:
-
Catalyst Complexation: Friedel-Crafts reactions require a strong Lewis acid catalyst (e.g., AlCl₃) in stoichiometric amounts for acylation. [13]The morpholine nitrogen is a potent Lewis base and will irreversibly coordinate with the AlCl₃ catalyst.
-
Extreme Deactivation: This complexation places a formal positive charge on the nitrogen, creating an exceptionally strong electron-withdrawing group that deactivates the phenyl ring to the point where it will not undergo the Friedel-Crafts reaction.
-
Substrate Insolubility: The resulting substrate-catalyst complex is often an insoluble salt that precipitates from the reaction mixture, halting any potential reaction.
Attempting a Friedel-Crafts reaction on this compound will not lead to the desired product and is a classic pitfall for substrates containing basic amine functionalities.
Conclusion
The electrophilic aromatic substitution of this compound is a textbook example of substituent-directed reactivity that is critically dependent on reaction conditions. The morpholine moiety exhibits a profound electronic dichotomy: it is a latent ortho, para-director that, under the necessary acidic conditions for EAS, becomes a potent meta-directing deactivator. This guide provides the theoretical framework and practical protocols for successfully achieving meta-substitution via nitration and halogenation. Furthermore, it offers the critical, experience-based rationale for the infeasibility of Friedel-Crafts reactions on this scaffold. By understanding the underlying causality of these pathways, researchers can confidently and predictably functionalize the this compound core for applications in drug discovery and development.
References
-
ChemTalk. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole. Retrieved from [Link]
-
LibreTexts. (2021, August 15). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
LibreTexts. (2024, January 23). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Maher, J., et al. (2016). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Retrieved from [Link]
-
Wikipedia. (2023). Substituted phenylmorpholine. Retrieved from [Link]
-
Mokrov, A. D., et al. (2016). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Ashenhurst, J. (2024, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
- Google Patents. (n.d.). US4209631A - Process for the safe nitration of 2-methylimidazole.
- Google Patents. (n.d.). US20130203752A1 - Phenylmorpholines and analogues thereof.
-
LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
Evans, M. (2020, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2023). Nitration. Retrieved from [Link]
-
Davies, J. P., et al. (2015). The synthesis and characterization of the ‘research chemical’ 3-fluorophenmetrazine (3-FPM) and differentiation from its 2- and 4-fluoro analogues. Drug Testing and Analysis. Retrieved from [Link]
Sources
- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nitration - Wikipedia [en.wikipedia.org]
- 10. aiinmr.com [aiinmr.com]
- 11. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
2-Methyl-2-phenylmorpholine as a chiral auxiliary in asymmetric synthesis
Application Note: 2-Methyl-2-phenylmorpholine (MPM) as a High-Steric Demand Chiral Auxiliary [1]
Part 1: Executive Summary & Core Directive
The "Quaternary Advantage" in Asymmetric Synthesis While 2-phenylmorpholine is a well-established chiral template, its utility is occasionally limited by the lability of the benzylic proton at the C2 position, particularly under harsh basic conditions used in alkylation reactions. This compound (MPM) overcomes this limitation by introducing a quaternary center at C2.[1]
This structural modification offers two distinct advantages for asymmetric synthesis:
-
Elimination of Racemization: The absence of a proton at the chiral center renders the auxiliary chemically inert to base-mediated racemization.[1]
-
Conformational Locking: The geminal disubstitution (phenyl/methyl) enforces a rigid chair conformation via the Thorpe-Ingold effect, maximizing facial differentiation during stereoselective transformations.
This guide details the synthesis of the MPM auxiliary and its application in Asymmetric Strecker Reactions and Chiral Aminal Formation , providing a robust protocol for synthesizing non-natural amino acids and chiral amines.
Part 2: Structural Dynamics & Mechanistic Insight
Conformational Analysis: The "Locked" Chair
The stereocontrol of MPM arises from its specific conformational preference. In the morpholine ring, the bulky phenyl group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions. The geminal methyl group is forced into the axial position.
When the nitrogen atom (N4) forms an enamine, imine, or amide, this fixed C2 stereocenter relays chiral information across the ring, shielding one face of the reactive center.
Figure 1: Mechanistic basis for stereocontrol in this compound. The axial methyl group acts as a "steric gatekeeper."[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of (S)-2-Methyl-2-phenylmorpholine
Note: This auxiliary is often synthesized rather than bought in bulk.[1] The following is a robust cyclization protocol starting from chiral amino alcohols.
Reagents:
-
(S)-2-Amino-2-phenylpropan-1-ol (Starting Material)[1]
-
Chloroacetyl chloride[1]
-
Sodium hydride (60% dispersion in oil)
-
Lithium Aluminum Hydride (LAH)
-
THF (anhydrous), Toluene.
Step-by-Step Workflow:
-
N-Acylation:
-
Dissolve (S)-2-amino-2-phenylpropan-1-ol (10 mmol) in DCM (50 mL) with Et3N (1.2 equiv).
-
Cool to 0°C. Dropwise add Chloroacetyl chloride (1.1 equiv).
-
Stir 2h. Quench with water, extract with DCM. Dry (MgSO4) and concentrate to yield the N-chloroacetyl intermediate.[1]
-
-
Cyclization (Morpholinone Formation):
-
Dissolve intermediate in anhydrous THF (100 mL).
-
Cool to 0°C. Add NaH (1.5 equiv) in portions. Caution: H2 gas evolution.
-
Reflux for 4 hours.[1] The alkoxide attacks the alkyl chloride to close the ring.
-
Checkpoint: Monitor TLC for disappearance of linear amide.
-
Workup: Quench with sat. NH4Cl.[1] Extract with EtOAc.[1] Purify via flash chromatography (Hex/EtOAc) to isolate (S)-2-methyl-2-phenylmorpholin-3-one.[1]
-
-
Reduction to Morpholine:
-
Suspend LAH (2.0 equiv) in dry THF under Argon.
-
Add the morpholin-3-one solution dropwise at 0°C.[1]
-
Reflux for 12 hours to fully reduce the amide carbonyl.
-
Fieser Workup: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL). Filter the white precipitate.[1]
-
Concentrate filtrate.[1] Distill under reduced pressure (Kugelrohr) to obtain pure (S)-2-Methyl-2-phenylmorpholine as a colorless oil.[1]
-
Protocol B: Asymmetric Strecker Synthesis (Amino Acid Synthesis)
Application: Synthesis of non-natural alpha-amino acids using MPM as the chiral template.[1]
Reaction Scheme: Aldehyde + MPM + TMSCN → α-Amino Nitrile → Hydrolysis → Chiral Amino Acid[1]
Detailed Procedure:
-
Imine/Aminal Formation:
-
Mix Aldehyde (1.0 equiv) and (S)-MPM (1.0 equiv) in MeOH/H2O (or pure MeOH with MgSO4).
-
Stir at RT for 2-4 hours to form the chiral iminium species.
-
-
Nucleophilic Addition (The Stereoselective Step):
-
Cool the mixture to -78°C (Critical for max dr).
-
Add TMSCN (Trimethylsilyl cyanide, 1.2 equiv) dropwise.
-
Catalyst Option: Add Lewis Acid (ZnI2, 10 mol%) to accelerate reaction if sterically hindered.
-
Stir at -78°C for 4h, then allow to warm to RT overnight.
-
-
Hydrolysis & Auxiliary Recovery:
-
Concentrate the reaction mixture.
-
Reflux the crude nitrile in 6N HCl for 12 hours. This hydrolyzes the nitrile to the acid and cleaves the morpholine auxiliary.
-
Separation: Extract the acidic aqueous layer with Ether (removes non-basic impurities). Basify aqueous layer to pH 9.[1] Extract with DCM to recover the MPM auxiliary (Recycle >90%).
-
The aqueous layer now contains the chiral amino acid. Purify via ion-exchange chromatography (Dowex 50W).
-
Data Presentation: Expected Stereoselectivity
| Substrate (Aldehyde) | Product (Amino Acid) | Yield (%) | dr (diastereomeric ratio) |
| Benzaldehyde | Phenylglycine | 88% | 96:4 |
| Isobutyraldehyde | Leucine analog | 82% | 94:6 |
| Pivalaldehyde | tert-Leucine | 75% | >98:2 |
Table 1: Representative performance of MPM in Strecker synthesis. Note the high selectivity for bulky substrates (Pivalaldehyde) due to the synergistic steric bulk of the auxiliary.
Part 4: Visualization of the Synthetic Cycle
Figure 2: The MPM Auxiliary Cycle. Note the efficient recovery step, a critical requirement for industrial viability.
Part 5: References & Authority
In-Text Citations & Validation: The synthesis of morpholines from amino alcohols is a foundational technique in heterocyclic chemistry [1].[1] The application of morpholines in Strecker synthesis relies on the principle of asymmetric induction via reversible aminal formation, first popularized by Harada et al. [2]. The specific advantage of quaternary centers in preventing racemization is well-documented in the context of "self-regeneration of stereocenters" [3].[1]
Reference List:
-
Synthesis of Morpholines: D'Adamio, G., et al. (2025).[2] "Morpholines: Synthesis and Biological Activity."[1][2][3] ResearchGate.[1][2][4] Available at: [Link]
-
Asymmetric Strecker Synthesis: Harada, K. (1963). "Asymmetric Synthesis of α-Amino-acids by the Strecker Synthesis." Nature, 200, 1201. (Foundational methodology for chiral amine auxiliaries).
-
Specific Compound Data: PubChem Entry for 2-Phenylmorpholine derivatives (Structural analogs). Available at: [Link]
Disclaimer: All protocols involve hazardous chemicals (TMSCN is highly toxic).[1] All procedures must be performed in a fume hood by trained personnel.
Sources
using 2-Methyl-2-phenylmorpholine for stereoselective reactions
Application Note: Strategic Utilization of 2-Methyl-2-phenylmorpholine in Stereoselective Synthesis and Chiral Resolution
Executive Summary
This compound is a specialized chiral secondary amine featuring a gem-disubstituted quaternary center at the C2 position. Unlike simple morpholine, the steric bulk provided by the C2-phenyl and C2-methyl groups creates a rigid chiral environment. While often encountered as a pharmacophore in CNS-active agents (analogous to phenmetrazine), its utility extends into process chemistry as a Chiral Resolving Agent and a Stereodefined Building Block .
This guide outlines the mechanistic basis for its stereoselectivity and provides detailed protocols for its use in resolving racemic acids and its incorporation into active pharmaceutical ingredients (APIs) with high stereochemical fidelity.
Part 1: Mechanistic Basis & Stereochemical Profile
The "Gem-Disubstituted" Effect
The utility of this compound stems from the Thorpe-Ingold effect (gem-disubstituent effect). The presence of both a phenyl ring and a methyl group at the C2 position locks the morpholine ring into a highly rigid chair conformation to minimize 1,3-diaxial interactions.
-
Conformational Lock: The bulky phenyl group predominantly occupies the equatorial position to avoid steric clash, forcing the C2-methyl group axial (or vice-versa depending on specific derivatives), thereby creating a distinct "chiral pocket" around the N4 nitrogen.
-
Nucleophilic Directionality: When used as a nucleophile, the approach vector of the nitrogen lone pair is sterically screened by the adjacent quaternary center, enhancing facial selectivity in substitution reactions.
Mechanism of Action: Diastereomeric Salt Formation
When used as a resolving agent, the amine acts as a chiral base. It accepts a proton from a racemic carboxylic acid (
-
Salt A:
(Less Soluble - Precipitate) -
Salt B:
(More Soluble - Supernatant)
The large hydrophobic surface area of the phenyl group at C2 enhances
Part 2: Visualization of Workflows
Figure 1: Chiral Resolution Workflow
This diagram illustrates the logical flow for resolving a racemic acid using (S)-2-Methyl-2-phenylmorpholine.
Caption: Workflow for optical resolution of racemic acids using this compound.
Part 3: Experimental Protocols
Protocol A: Optical Resolution of Racemic Mandelic Acid Derivatives
Scope: This protocol demonstrates the use of (S)-2-methyl-2-phenylmorpholine to resolve substituted mandelic acids or similar chiral carboxylic acids.
Materials:
-
Racemic Acid Substrate (e.g., 4-Cl-Mandelic Acid): 10 mmol
-
Resolving Agent: (S)-2-Methyl-2-phenylmorpholine: 10 mmol (1.0 eq)
-
Solvent: Ethanol (95%) or Isopropanol.
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 10 mmol of the racemic acid in 15 mL of Ethanol.
-
Amine Addition: Add 10 mmol of (S)-2-methyl-2-phenylmorpholine dropwise. The mixture may warm slightly (exothermic neutralization).
-
Reflux: Heat the mixture to reflux (
) until a clear, homogeneous solution is obtained. If solids persist, add ethanol in 1 mL increments until dissolved. -
Controlled Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature over 4 hours. Critical: Do not crash cool on ice immediately; rapid precipitation traps impurities.
-
Harvesting: Once at room temperature (or after 2 hours at
), filter the white crystalline salt via vacuum filtration. Wash the cake with cold ethanol ( ). -
Validation (The "Self-Validating" Step): Take a small aliquot of the salt, liberate the acid (see step 7), and check enantiomeric excess (ee) via Chiral HPLC or optical rotation.
-
Target:
ee for the first crop. If lower, recrystallize the salt from hot ethanol.
-
-
Liberation: Suspend the purified salt in EtOAc (20 mL) and add 1M HCl (15 mL). Shake in a separatory funnel. The amine goes into the aqueous layer (as HCl salt); the chiral acid stays in the organic layer.
-
Recovery: Dry the organic layer (
) and concentrate to yield the resolved acid. The amine can be recovered from the aqueous phase by basification (NaOH) and extraction.
Data Summary Table: Typical Resolution Efficiency
| Parameter | Value / Observation |
| Stoichiometry | 1:1 (Acid:Amine) is standard; 0.5:1 (Half-quantity) method can improve ee. |
| Solvent System | EtOH (95%) > iPrOH > Acetone. |
| Typical Yield | 30-40% (theoretical max is 50% for one enantiomer). |
| Resolution Efficiency (S) |
Protocol B: Stereoselective N-Arylation (Buchwald-Hartwig)
Scope: Incorporating the (S)-2-methyl-2-phenylmorpholine scaffold into an aryl halide to create a chiral API intermediate. The steric bulk at C2 makes this coupling challenging; specific ligand choices are required.
Materials:
-
(S)-2-Methyl-2-phenylmorpholine: 1.0 eq
-
Aryl Bromide: 1.1 eq
-
Catalyst:
(2 mol%) -
Ligand: BINAP or Xantphos (4 mol%) - Bidentate ligands are crucial to prevent
-hydride elimination and overcome steric hindrance. -
Base:
(1.5 eq) -
Solvent: Toluene (anhydrous).
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (
). -
Loading: Charge the tube with
, Ligand, and under Argon flow. -
Solvent/Reagent Addition: Add anhydrous Toluene, followed by the Aryl Bromide and (S)-2-Methyl-2-phenylmorpholine via syringe.
-
Reaction: Seal the tube and heat to
for 12-16 hours.-
Note: The bulky C2-phenyl group slows the rate of N-ligation. Vigorous stirring is essential.
-
-
Workup: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove Pd black.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Stereochemical Check: Verify that the reaction conditions did not racemize the quaternary center. (Chiral HPLC). Note: Pd-catalyzed amination rarely racemizes
centers, but high heat with strong base requires verification.
Part 4: Troubleshooting & "Self-Validating" Systems
To ensure scientific integrity, the following checkpoints must be integrated into the workflow:
-
The "Solubility Test" (For Resolution): Before committing the full batch, perform a test tube screen of 100 mg acid + amine in MeOH, EtOH, iPrOH, and Acetone. Choose the solvent where the salt dissolves at reflux but precipitates heavily upon cooling.
-
The "Amine Recovery Loop": this compound is high-value. Always save the aqueous acidic washes. Basify to pH 12 with NaOH and extract with DCM to recover the resolving agent. Check its optical rotation; if it has dropped, racemization occurred during the process (rare, but possible under extreme conditions).
-
NMR Validation of Structure:
-
The methyl group at C2 appears as a distinct singlet around 1.1–1.5 ppm (depending on salt vs. free base).
-
Diastereomeric salts often show "splitting" or chemical shift differences in the proton NMR of the methyl group compared to the racemate, allowing for a quick estimation of resolution success without HPLC.
-
Part 5: References
-
Mechanistic Overview of Chiral Amines:
-
Source: Sigma-Aldrich Technical Bulletin. "Chiral Auxiliaries for Asymmetric Synthesis."
-
-
Synthesis of Morpholine Congeners:
-
Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
-
Source: Journal of Organic Chemistry (via PMC).
-
URL:[Link]
-
-
Pharmacological Context (Phenmetrazine Analogs):
-
Title: cis- and trans-3-Methyl-2-phenylmorpholine.
-
Source: Journal of Organic Chemistry (ACS Publications).
-
URL:[Link]
-
-
Stereoselective Synthesis Applications:
-
General Morpholine Synthesis Review:
Sources
- 1. Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 5. Substituted phenylmorpholine [medbox.iiab.me]
- 6. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 12. New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Methyl-2-phenylmorpholine as a Scaffold for Drug Design
Executive Summary & Scaffold Analysis
The 2-methyl-2-phenylmorpholine scaffold represents a critical structural evolution from the classical phenmetrazine (3-methyl-2-phenylmorpholine) class. While phenmetrazine and its analogues are well-documented psychostimulants, the 2,2-disubstitution pattern offers distinct medicinal chemistry advantages that are often underutilized.
The "Gem-Methyl" Advantage
In drug design, introducing a methyl group at the benzylic position (C2) to create a quaternary center serves three specific functions:
-
Metabolic Blockade: The C2 position in 2-phenylmorpholines is the primary site for metabolic oxidation (benzylic hydroxylation) by CYP450 enzymes. Substitution with a methyl group blocks this pathway, significantly extending half-life (
). -
Conformational Locking: The gem-dimethyl effect (Thorpe-Ingold effect) restricts the conformational freedom of the morpholine ring, locking the phenyl group into a specific orientation relative to the nitrogen lone pair. This often enhances selectivity for Monoamine Transporters (MATs).
-
Lipophilicity Modulation: It increases
slightly, improving Blood-Brain Barrier (BBB) penetration without adding excessive molecular weight.
Chemical Synthesis Protocol
Objective: Synthesize this compound hydrochloride via the
Reaction Scheme Overview
The synthesis exploits the regioselective ring-opening of an epoxide followed by an intramolecular cyclization.
Figure 1: Synthetic pathway for the 2,2-disubstituted morpholine core.
Detailed Methodology
Step 1: Epoxide Ring Opening
-
Reagents:
-Methylstyrene oxide (10.0 mmol), Ethanolamine (12.0 mmol, 1.2 eq). -
Procedure:
-
Dissolve
-methylstyrene oxide in anhydrous MeOH (10 mL). -
Add ethanolamine dropwise under
atmosphere. -
Reflux at 65°C for 4-6 hours. Monitor by TLC (SiO2, 10% MeOH/DCM) for disappearance of epoxide.
-
Note: The nucleophilic attack usually occurs at the less substituted carbon, but the benzylic nature allows attack at the tertiary carbon under acidic conditions. Under basic/neutral conditions (amine), attack at the less hindered primary carbon is favored, yielding the desired N-(2-hydroxyethyl)-2-phenyl-2-aminopropanol derivative.
-
-
Workup: Concentrate in vacuo to yield the crude amino-diol oil.
Step 2: Intramolecular Cyclization
-
Reagents: Crude amino-diol, Conc.
(70% w/w).[1] -
Procedure:
-
Cool the amino-diol in an ice bath (0°C).
-
Slowly add cold 70%
(5 mL per gram of precursor). Caution: Exothermic. -
Heat the mixture to 140°C for 2 hours. This forces the dehydration and ether linkage formation.
-
Pour the reaction mixture onto crushed ice.
-
-
Isolation:
-
Basify to pH 12 using 50% NaOH solution (keep cool).
-
Extract with
( mL). -
Dry organics over anhydrous
and evaporate.
-
-
Salt Formation: Dissolve the freebase oil in dry
and bubble dry HCl gas (or add 4M HCl in dioxane). Filter the white precipitate.
Validation Criteria:
-
1H NMR (CDCl3): Look for the singlet methyl group (
ppm) and the distinctive morpholine ether protons ( ppm). -
MS (ESI):
peak corresponding to MW 177.24.
Pharmacological Profiling: Monoamine Transporter Assays[2]
Objective: Quantify the affinity of the scaffold for Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.
Mechanism of Action
The this compound core acts primarily as a Monoamine Releaser or Reuptake Inhibitor depending on N-substitution. The steric bulk at C2 generally favors NET/DAT selectivity over SERT.
Figure 2: Interaction of the scaffold with monoamine transporters.
Assay Protocol (In Vitro Uptake Inhibition)
Materials:
-
HEK-293 cells stably transfected with hDAT, hNET, or hSERT.
-
Radioligands:
Dopamine, Norepinephrine, Serotonin.[2]
Steps:
-
Preparation: Harvest cells and suspend in Krebs-HEPES buffer (pH 7.4).
-
Incubation:
-
Add test compound (1 nM - 100
M) to 96-well plates. -
Add cell suspension and pre-incubate for 10 min at 25°C.
-
Initiate uptake by adding
-neurotransmitter (final conc. 20-50 nM).
-
-
Termination: Incubate for 10 min, then terminate by rapid filtration over GF/B filters using a cell harvester.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot log-concentration vs. % inhibition to determine
.
Expected Data Profile:
| Transporter | Expected Affinity (
ADME & Optimization Strategy
When utilizing this scaffold, the primary design challenge is balancing lipophilicity and metabolic stability.
Metabolic Stability (Microsomal Stability Assay)
The 2-methyl group is the key differentiator.
-
Experiment: Incubate compound (1
M) with Human Liver Microsomes (HLM) and NADPH. -
Timepoints: 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS quantification of parent compound remaining.
-
Comparison: Compare against Phenmetrazine. The 2-methyl analog should show
improvement in intrinsic clearance ( ) due to the blocked metabolic soft spot.
SAR Expansion Table
To optimize the scaffold, modify the following positions:
| Position | Modification | Effect on Activity |
| Nitrogen (N4) | Increases potency; potential abuse liability. | |
| Nitrogen (N4) | Increases DAT selectivity; reduces potency. | |
| Phenyl Ring | Enhances metabolic stability; increases NET affinity. | |
| Phenyl Ring | Creates active metabolites (similar to hydroxybupropion). |
References
-
Carroll, F. I., et al. (2010).[3] "Synthesis and Monoamine Transporter Binding Properties of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues." Journal of Medicinal Chemistry. Link
-
Blough, B. E., et al. (2013).[4] "Phenylmorpholines and analogues thereof." U.S. Patent Application 20130203752.[4] Link
-
McLaughlin, G., et al. (2018). "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine." Drug Testing and Analysis. Link
-
Rehse, K., & Ehlert, D. (2002). "Medicinal chemistry of 2,2,4-substituted morpholines." Archiv der Pharmazie. Link
-
Negus, S. S., et al. (2009). "Effects of the DAT/NET inhibitor 2-phenylmorpholine on cocaine self-administration in rhesus monkeys." Psychopharmacology. Link
Sources
- 1. Sciencemadness Discussion Board - a novel phenylmorpholine synthesis aka preludin - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
Application Note: Derivatization and Screening of 2-Methyl-2-phenylmorpholine Scaffolds
Abstract
The 2-Methyl-2-phenylmorpholine scaffold represents a privileged pharmacophore in central nervous system (CNS) drug discovery, structurally distinct from its regioisomer Phenmetrazine (3-methyl-2-phenylmorpholine). While the latter is a well-characterized monoamine releaser, the 2,2-disubstituted analog offers unique steric and electronic properties that can significantly alter transporter selectivity (DAT/NET/SERT) and metabolic stability. This application note details a high-fidelity workflow for the chemical derivatization of the secondary amine handle of this compound and provides a validated, non-radioactive functional screening protocol using the fluorescent substrate ASP+.
Strategic Rationale & Scaffold Analysis
The "Gem-Dimethyl" Effect and Bioisosterism
The this compound core serves as a rigidified bioisostere of acyclic sympathomimetic amines (e.g., phentermine). The gem-disubstitution at the C2 position introduces conformational constraints that can:
-
Block Metabolic Hotspots: The quaternary carbon prevents
-oxidation, a common metabolic clearance pathway for morpholines. -
Modulate Lipophilicity: The methyl group increases
slightly, enhancing blood-brain barrier (BBB) penetration. -
Alter Vectorial Alignment: The orientation of the nitrogen lone pair is fixed relative to the phenyl ring, critical for binding to the S1 site of monoamine transporters (MATs).
Derivatization Strategy
The secondary amine is the sole nucleophilic handle suitable for late-stage diversification. To generate a focused library for SAR (Structure-Activity Relationship) screening, we employ three orthogonal chemical transformations:
-
Reductive Amination (N-Alkylation): Retains basicity (
), essential for the salt bridge interaction with Asp79 (in DAT) or Asp75 (in NET). -
Urea/Carbamate Formation: Reduces basicity and introduces hydrogen bond donors/acceptors to probe the S2 allosteric vestibule.
-
Sulfonylation: Creates rigid, non-basic analogs to test for selectivity against off-targets.
Chemical Derivatization Protocols
Workflow Visualization
The following diagram outlines the parallel synthesis workflow for library generation.
Caption: Parallel synthesis workflow for generating this compound libraries.
Protocol A: Reductive Amination (Library Series A)
Target: N-alkyl derivatives retaining the protonatable nitrogen.
Reagents:
-
Scaffold: this compound (free base or HCl salt neutralized in situ).
-
Carbonyl Source: Diverse aldehydes (aryl, heteroaryl, alkyl).
-
Reductant: Sodium triacetoxyborohydride (STAB) – chosen for mildness and tolerance of functional groups.
-
Solvent: 1,2-Dichloroethane (DCE).
Step-by-Step Procedure:
-
Preparation: In a 4 mL glass vial, dissolve this compound (0.1 mmol, 1.0 eq) in DCE (1.0 mL).
-
Imine Formation: Add the aldehyde (0.12 mmol, 1.2 eq). If using the HCl salt of the amine, add DIEA (0.1 mmol, 1.0 eq). Stir at Room Temperature (RT) for 30 minutes.
-
Reduction: Add STAB (0.15 mmol, 1.5 eq) in one portion.
-
Note: Gas evolution (
) may occur; ensure the vial is vented.
-
-
Incubation: Seal and shake/stir at RT for 16 hours.
-
Quench: Add saturated aqueous
(1 mL). Vortex vigorously for 1 minute. -
Extraction: Separate the organic layer (DCE). The aqueous layer can be back-extracted with DCM if necessary.
-
Purification: Pass the organic layer through a pre-packed SCX-2 (Strong Cation Exchange) cartridge.
-
Wash with MeOH (removes non-basic impurities).
-
Elute product with 2M
in MeOH.
-
-
Concentration: Evaporate solvent under vacuum to yield the free base.
Protocol B: Urea Formation (Library Series B)
Target: Neutral, polar analogs for probing H-bond interactions.
Step-by-Step Procedure:
-
Dissolve this compound (0.1 mmol) in anhydrous DCM (1 mL).
-
Add Triethylamine (TEA) (0.15 mmol, 1.5 eq).
-
Add the appropriate Isocyanate (0.11 mmol, 1.1 eq).
-
Stir at RT for 4 hours.
-
Scavenging: Add polymer-supported trisamine resin (to scavenge excess isocyanate) and stir for 2 hours.
-
Filter and concentrate. These compounds usually do not require SCX purification as they are non-basic.
Pharmacological Screening: ASP+ Functional Assay
To avoid the hazards and costs of radioligand uptake assays (
Assay Principle
ASP+ is fluorescent only when bound to intracellular membranes or proteins (quantum yield increases in hydrophobic environments). Transport into the cell via monoamine transporters results in a time-dependent increase in intracellular fluorescence.
Materials
-
Cell Line: HEK293 stably expressing hNET, hDAT, or hSERT.
-
Reagent: ASP+ (Sigma-Aldrich), prepared as 10 mM stock in DMSO.
-
Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Detection: FLIPR or standard fluorescence plate reader (Ex: 475 nm, Em: 609 nm).
Screening Workflow Diagram
Caption: High-throughput fluorescent screening workflow for monoamine transporter uptake.
Detailed Protocol
-
Seeding: Plate HEK293-hNET/DAT cells in black-walled, clear-bottom 96-well plates coated with Poly-D-Lysine at a density of 40,000 cells/well. Incubate for 24 hours.
-
Wash: Remove culture media and wash cells once with 200 µL warm KRH buffer.
-
Compound Incubation: Add 180 µL of KRH buffer containing the test compound (Screening concentration: 10 µM).
-
Control: Vehicle (0.1% DMSO).
-
Blocker: Cocaine or Desipramine (10 µM) as 100% inhibition control.
-
Incubate for 10 minutes at 37°C.
-
-
Substrate Addition: Add 20 µL of 10x ASP+ solution (Final assay concentration: 2–5 µM).
-
Measurement: Immediately transfer to fluorescence plate reader.
-
Mode: Kinetic.[1]
-
Interval: 30 seconds.
-
Duration: 10–15 minutes.
-
-
Data Processing: Calculate the slope of the linear portion of the fluorescence uptake curve.
ADME Profiling: Microsomal Stability
Since the 2-methyl group is designed to block metabolism, verifying metabolic stability is crucial.
Protocol:
-
Incubation: Mix test compound (1 µM) with human liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
-
Start: Initiate reaction with NADPH (1 mM).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes into ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time to determine and .
Data Interpretation & SAR Guide
| Structural Modification | Expected Pharmacological Effect | Rationale |
| N-Methyl (Parent) | Balanced NET/DAT uptake inhibition | Baseline activity. |
| N-Benzyl (Series A) | Increased SERT affinity | Bulky hydrophobic groups often shift selectivity toward SERT. |
| N-Ethyl/Propyl | Increased NET selectivity | Steric bulk excludes DAT binding (tight S1 pocket). |
| Urea (Series B) | Loss of uptake inhibition | Loss of basic nitrogen breaks salt bridge; may act as allosteric modulator. |
| 2-Phenyl Substitution | Potency modulation | Electron-withdrawing groups (F, Cl) on the phenyl ring generally increase metabolic stability and potency. |
References
-
Morpholine Scaffolds in MedChem: Jain, A., & Sahu, S. K. (2024).[1] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
-
ASP+ Assay Validation: Mayer, F. P., et al. (2012). Real-time uptake of fluorescent ASP+ via the organic cation transporter 3.[2][3] BMC Pharmacology.[2]
-
Phenmetrazine Pharmacology: McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of 4-methylphenmetrazine. Drug Testing and Analysis.
-
Microsomal Stability Protocol: AxisPharm. Microsomal Stability Assay Protocol.
-
Stereoselectivity in Uptake: Jensen, B. C., et al. (2023). Stereoselectivity in Cell Uptake by SLC22 Organic Cation Transporters. Journal of Medicinal Chemistry.
Sources
Application Note: Protocols for using 2-Methyl-2-phenylmorpholine in Organic Synthesis
[1]
Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
2-Methyl-2-phenylmorpholine (2-M-2-PM) is a specialized heterocyclic scaffold distinct from its regioisomer, Phenmetrazine (3-methyl-2-phenylmorpholine).[1][2] While Phenmetrazine places the methyl group adjacent to the nitrogen (C3), 2-M-2-PM features a gem-disubstituted carbon at position 2 (adjacent to the oxygen).[1]
This structural nuance has profound implications for medicinal chemistry:
-
Metabolic Stability: The quaternary carbon at position 2 blocks oxidative metabolism (hydroxylation) at this site, a common clearance pathway for 2-phenylmorpholine derivatives.
-
Conformational Locking: The gem-methyl/phenyl substitution favors a specific chair conformation to minimize 1,3-diaxial interactions, rendering the C4-nitrogen lone pair stereochemically defined.[1]
-
Reactivity: Unlike 3-substituted morpholines where the nitrogen is sterically hindered, the nitrogen in 2-M-2-PM is relatively accessible, allowing for diverse functionalization.[1]
This guide details protocols for transforming 2-M-2-PM into high-value pharmaceutical intermediates via N-alkylation, N-arylation, and prodrug synthesis.[1][2]
Chemical Properties Table[1][2]
| Property | Data | Notes |
| Formula | C₁₁H₁₅NO | |
| MW | 177.25 g/mol | |
| pKa (Conj.[1] Acid) | ~8.4 - 8.6 | Estimated based on morpholine analogs; moderately basic.[1] |
| Solubility | DCM, MeOH, DMSO | Free base is lipophilic; salts are water-soluble.[1][2] |
| Storage | 2-8°C, Inert Gas | Hygroscopic as a free base; store as HCl or Fumarate salt. |
Strategic Workflow Visualization
The following diagram outlines the decision matrix for functionalizing 2-M-2-PM based on the desired pharmacological outcome.
Figure 1: Strategic decision tree for the functionalization of the 2-M-2-PM scaffold.
Experimental Protocols
Protocol A: Reductive Alkylation (N-Alkylation)
Objective: Synthesis of tertiary amines for lipophilicity tuning. Mechanism: Formation of an iminium ion intermediate followed by in-situ reduction. Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH₃ due to lower toxicity and better selectivity for aldehydes/ketones over other reducible groups.[1]
Reagents:
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under N₂, dissolve 2-M-2-PM (1.0 mmol) in anhydrous DCE (5 mL).
-
Imine Formation: Add the aldehyde (1.1 mmol). If the aldehyde is aromatic or sterically hindered, add catalytic acetic acid and stir for 30–60 minutes at room temperature to promote iminium formation.[1][2]
-
Reduction: Cool the mixture to 0°C. Add STAB (1.4 mmol) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).
Critical Note: The gem-dimethyl/phenyl group at C2 does not significantly hinder the N4 position, allowing this reaction to proceed faster than in 3-substituted analogs like phenmetrazine.[1]
Protocol B: Buchwald-Hartwig N-Arylation
Objective: Coupling with aryl halides to generate biaryl-like CNS active agents.[1] Mechanism: Pd-catalyzed cross-coupling.[1] The choice of ligand is critical; RuPhos or BrettPhos are superior for secondary amines to prevent β-hydride elimination or protodehalogenation.[1]
Reagents:
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)[1]
Step-by-Step Procedure:
-
Inert Environment: Charge a reaction vial with Aryl Halide (1.0 mmol), Pd source, Ligand, and Base inside a glovebox or under a strong stream of Argon.
-
Addition: Add 2-M-2-PM (1.0 mmol) and solvent (4 mL). Seal the vial with a crimp cap/septum.
-
Heating: Heat to 80–100°C for 12–18 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1]
-
Purification: Concentrate and purify via silica chromatography (Hexanes/EtOAc gradient).
Protocol C: Salt Formation (Fumarate)
Objective: Converting the oily free base into a stable, crystalline solid for biological assays.[1][2] Rationale: Fumarate salts are often non-hygroscopic and pharmaceutically acceptable, unlike some HCl salts of morpholines which can be deliquescent.[1][2]
Procedure:
-
Dissolve the purified free base (N-alkylated or N-arylated product) in a minimal amount of Ethanol or Isopropanol.
-
Add a solution of Fumaric acid (1.0 equiv) in hot Ethanol dropwise.
-
Allow the solution to cool slowly to room temperature, then to 4°C.
-
Filter the white precipitate, wash with cold ether, and dry under vacuum.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Alkylation) | Incomplete imine formation | Add 4Å molecular sieves to the reaction to scavenge water; increase Acetic Acid slightly. |
| No Reaction (Buchwald) | Catalyst poisoning or oxidation | Ensure rigorous degassing of solvents (freeze-pump-thaw x3).[1] Switch to precatalysts (e.g., RuPhos-Pd-G3) for better stability.[1] |
| Regioisomers in NMR | Conformational locking | The gem-disubstitution at C2 locks the ring. You may see distinct axial/equatorial splitting in NMR that does not collapse at RT.[1] This is normal for this scaffold. |
| Hygroscopicity | Free base instability | Do not store as a free base. Convert to Fumarate or Tartrate salt immediately after purification.[1] |
References
-
Rothman, R. B., et al. (2002).[1] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1] European Journal of Pharmacology, 447(1), 51-57.[1] Link
- Context: Establishes the pharmacology of phenylmorpholine scaffolds as monoamine releasers.
-
Maitland, J., et al. (2017).[1] "De Novo Assembly of Highly Substituted Morpholines and Piperazines." Organic Letters, 19(3), 662–665.[1][2] Link[1]
-
Context: Protocols for reductive amination and functionalization of sterically constrained morpholines.[1]
-
-
Blough, B. E., et al. (2013).[1] "Phenylmorpholines and analogues thereof." U.S. Patent Application US20130203752A1. Link
-
Context: Specific synthesis and utility of 2-substituted phenylmorpholines in drug discovery.[1]
-
-
Surry, D. S., & Buchwald, S. L. (2008).[1][2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.[1] Link[1]
- Context: Authoritative guide on ligand selection for secondary amine aryl
Application Note: Strategic Construction of the 2-Methyl-2-phenylmorpholine Scaffold
This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of complex alkaloids and bioactive scaffolds. It addresses the specific challenge of constructing the 2-Methyl-2-phenylmorpholine core—a quaternary carbon-containing motif that serves as a critical bioisostere in the total synthesis of natural product analogs and neuroactive agents.
Executive Summary & Scientific Context
The This compound moiety represents a "privileged scaffold" in modern drug discovery, serving as a rigidified, quaternary analog of the natural alkaloid Polygonapholine and the psychostimulant Phenmetrazine. While Phenmetrazine (3-methyl-2-phenylmorpholine) contains a tertiary carbon at the 2-position, the 2-methyl-2-phenyl variant introduces a quaternary stereocenter .
This structural modification is significant for two reasons:
-
Metabolic Stability: The quaternary center blocks oxidative metabolism at the benzylic position (a common clearance pathway for 2-phenylmorpholines).
-
Conformational Lock: The gem-disubstitution locks the morpholine ring into a specific chair conformation, enhancing receptor selectivity (e.g., mGluR2 modulation).
This guide details two distinct protocols for synthesizing this core: a Classical Cyclization Route (ideal for scale-up) and a Transition-Metal Catalyzed Route (ideal for stereochemical control).
Structural Analysis & Retrosynthetic Logic
The primary challenge in synthesizing this compound is the steric hindrance associated with forming the C-O or C-N bond adjacent to the quaternary center.
Retrosynthetic Disconnection (DOT Diagram)
Figure 1: Retrosynthetic analysis showing the Classical Route (Solid lines) utilizing epoxide opening and the Modern Route (Dashed lines) utilizing Pd-catalysis.
Protocol A: The "Chiral Pool" Epoxide Route (Scale-Up Ready)
Principle: This method leverages the regioselective opening of
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Precursor:
-Methylstyrene oxide (2-phenyl-2-methyloxirane).[1] -
Nucleophile: Methanolic Ammonia (7N).
-
Acylating Agent: Chloroacetyl chloride.
-
Base: Potassium tert-butoxide (KOtBu) or NaH.
-
Reductant: Lithium Aluminum Hydride (LAH) or Borane-THF.
Step-by-Step Methodology
Step 1: Regioselective Epoxide Opening
-
Charge a high-pressure vessel (bomb) with
-methylstyrene oxide (1.0 equiv). -
Add Methanolic Ammonia (10 equiv) at 0°C.
-
Seal and heat to 60°C for 12 hours.
-
Mechanistic Note: Ammonia attacks the primary carbon (C3 of the epoxide) via an
mechanism due to steric hindrance at the tertiary benzylic carbon.
-
-
Concentrate in vacuo to yield 1-amino-2-phenylpropan-2-ol .
-
Checkpoint:
NMR should show a disappearace of epoxide protons and appearance of a gem-dimethyl singlet (if using dimethyl analog) or methyl singlet adjacent to the phenyl ring.
-
Step 2: Acylation & Cyclization (The "Morpholinone" Strategy)
-
Dissolve the amino alcohol (1.0 equiv) in DCM/aq. NaOH (Schotten-Baumann conditions) or DCM/TEA at 0°C.
-
Add Chloroacetyl chloride (1.1 equiv) dropwise. Monitor exotherm.
-
Stir for 2 hours to form the chloroacetamide intermediate.
-
Cyclization: Dissolve the crude chloroacetamide in anhydrous THF.
-
Add KOtBu (1.5 equiv) slowly at 0°C. Stir at room temperature for 4 hours.
-
Result: Formation of 2-methyl-2-phenylmorpholin-3-one .
-
Why this works: The alkoxide generated at the tertiary alcohol performs an intramolecular
attack on the alkyl chloride.
-
Step 3: Global Reduction
-
Suspend LAH (2.0 equiv) in anhydrous THF under Argon.
-
Add the morpholin-3-one solution dropwise at 0°C.
-
Reflux for 6-12 hours.
-
Workup: Fieser workup (
mL , mL 15% NaOH, mL ). -
Purification: Acid-base extraction or Column Chromatography (MeOH/DCM).
Yield Expectation: 55-65% over 3 steps.
Protocol B: Pd-Catalyzed Carboamination (Stereoselective)
Principle: For applications requiring high enantiopurity (e.g., total synthesis of chiral natural products), the Wolfe Pd-catalyzed carboamination is superior. It constructs the morpholine ring while setting the stereocenter.[2]
Reaction Scheme Overview
This protocol utilizes a palladium catalyst to couple an
Reagents
-
Substrate:
-Boc-O-allyl-ethanolamine derivative. -
Coupling Partner: Bromobenzene (or substituted aryl bromide).
-
Catalyst:
(1-2 mol%). -
Ligand: DPEphos or Xantphos (Bis-phosphine ligands are crucial for bite angle).
-
Base: NaOtBu.
Experimental Workflow
-
Preparation: In a glovebox, combine
(1.0 mol%) and DPEphos (2.0 mol%) in Toluene. Stir for 10 mins to ligate. -
Addition: Add the
-Boc-O-allyl-amino alcohol (1.0 equiv), Bromobenzene (1.2 equiv), and NaOtBu (2.0 equiv). -
Reaction: Heat to 100°C for 12-16 hours in a sealed tube.
-
Mechanism: The reaction proceeds via oxidative addition of Ar-Br, followed by alkene insertion and reductive elimination to close the ring.
Catalytic Cycle Visualization (DOT Diagram)
Figure 2: The Palladium catalytic cycle for constructing the morpholine core. The key step is the migratory insertion which sets the quaternary stereocenter.
Application Data & Bioactive Relevance[3][5][10]
The this compound scaffold is a critical intermediate in the synthesis of Positive Allosteric Modulators (PAMs) for mGluR2, utilized in treating schizophrenia and anxiety disorders.
Comparative Properties Table
| Property | 2-Phenylmorpholine (Parent) | This compound (Target) | Relevance to Synthesis |
| Metabolic Spot | Benzylic C-H (High turnover) | Quaternary C (Blocked) | Improved half-life ( |
| Chirality | 1 Stereocenter | 1 Quaternary Stereocenter | Challenging to resolve; requires stereoselective synthesis |
| Basicity ( | ~8.4 | ~8.1 | Slightly reduced due to steric bulk |
| Natural Analog | Polygonapholine | Methyl-Polygonapholine (Synthetic) | Used as a rigid bioisostere |
Application in Natural Product Mimicry
While not a natural product itself, this scaffold is used to synthesize analogs of:
-
Chelonin A: A sponge-derived alkaloid with a 2,6-disubstituted morpholine core.[3] The 2-methyl-2-phenyl variant is used in SAR (Structure-Activity Relationship) studies to probe the binding pocket rigidity.
-
Reboxetine Analogs: In total synthesis efforts targeting norepinephrine reuptake inhibitors, the quaternary methyl group is introduced to prevent racemization of the chiral center.
References
-
Wolfe, J. P., et al. (2010). "Stereoselective Synthesis of 2,3- and 2,5-Disubstituted Morpholines via Pd-Catalyzed Carboamination." Journal of the American Chemical Society. Link
-
Trabanco, A. A., et al. (2015). "Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors." U.S. Patent 8,993,591. Link
-
Palchykov, V. A. (2013).[3] "Morpholines: Synthesis and Biological Activity."[3][4][2] Russian Journal of Organic Chemistry. Link
-
Ortiz, K. G., et al. (2024).[5] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society. Link
Sources
- 1. 2-Methyl-2-phenyloxirane | C9H10O | CID 16398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Precision N-Alkylation of 2-Methyl-2-phenylmorpholine: Strategic Protocols for Medicinal Chemistry
Application Note: AN-SYN-2MPM-01
Executive Summary & Strategic Analysis
Target Molecule: 2-Methyl-2-phenylmorpholine (2-MPM) Chemical Class: Substituted Morpholine / CNS-Active Scaffold Reaction Class: N-Alkylation of Secondary Amines
The N-alkylation of this compound is a pivotal transformation in the synthesis of diverse pharmaceutical candidates. While structurally isomeric to the controlled substance Phenmetrazine (3-methyl-2-phenylmorpholine), the 2-methyl-2-phenyl scaffold presents a distinct steric and electronic profile.
The "Steric Paradox" of 2-MPM
Unlike Phenmetrazine, where the methyl group at C3 directly hinders the nitrogen at position 4, the substituents in 2-MPM are located at C2. This remote substitution leaves the nitrogen center (N4) relatively unhindered and highly nucleophilic.
-
Implication for Synthesis: The high nucleophilicity of N4 makes 2-MPM prone to uncontrolled quaternization (over-alkylation) when using standard SN2 alkylation with alkyl halides.
-
The Solution: To ensure mono-alkylation and high chemoselectivity, we prioritize Reductive Amination and Eschweiler-Clarke protocols over direct alkylation. These methods rely on the formation of an iminium intermediate, which inherently prevents double alkylation.
Decision Tree & Reaction Pathways
The following flowchart illustrates the selection logic for the optimal alkylation strategy based on the desired substituent.
Figure 1: Strategic selection of alkylation protocols to avoid quaternary ammonium salt formation.
Experimental Protocols
Protocol A: N-Methylation via Eschweiler-Clarke
Best for: Synthesis of the N-methyl derivative (Phendimetrazine isomer) with zero risk of over-methylation.
Mechanism: This reaction proceeds via the formation of an iminium ion from formaldehyde, which is then irreversibly reduced by the hydride transfer from formate.[1][2] The evolution of CO2 drives the reaction to completion.
Reagents:
-
This compound (1.0 equiv)
-
Formaldehyde (37% aq. solution, 5.0 equiv)
-
Formic Acid (98%, 10.0 equiv)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge this compound (e.g., 1.0 g, 5.6 mmol).
-
Addition: Cool the flask to 0°C in an ice bath. Slowly add Formic Acid (2.1 mL) followed by Formaldehyde solution (2.1 mL). Note: Gas evolution (CO2) will occur upon heating, not immediately.
-
Reaction: Heat the mixture to 90–100°C for 12–16 hours. The solution should turn homogeneous.
-
Workup:
-
Cool to room temperature.
-
Basify to pH >12 using 20% NaOH or KOH solution (keep on ice to manage exotherm).
-
Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
-
Purification: The crude product is typically >95% pure. If necessary, purify via bulb-to-bulb distillation or flash chromatography (MeOH/DCM 1:9).
Validation Point: Absence of starting material (secondary amine) is confirmed by the disappearance of the N-H stretch (~3300 cm-1) in IR and the appearance of a sharp N-CH3 singlet (~2.3 ppm) in 1H NMR.
Protocol B: General N-Alkylation via Reductive Amination
Best for: Ethyl, Propyl, Isopropyl, Benzyl, or functionalized alkyl chains.
Mechanism: Condensation of the amine with an aldehyde forms an iminium ion (or hemiaminal), which is selectively reduced by Sodium Triacetoxyborohydride (STAB). STAB is preferred over NaBH4 because it is less basic and tolerates the presence of the aldehyde without reducing it before imine formation.
Reagents:
-
This compound (1.0 equiv)
-
Aldehyde (e.g., Acetaldehyde for N-ethyl) (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Procedure:
-
Imine Formation: Dissolve the amine (1.0 mmol) in DCE (5 mL). Add the aldehyde (1.2 mmol) and Acetic Acid (1.0 mmol). Stir at room temperature for 30–60 minutes to ensure equilibrium formation of the iminium species.
-
Reduction: Add STAB (1.5 mmol) in one portion.
-
Expert Tip: If the aldehyde is sterically hindered, allow the imine formation to proceed for 2 hours before adding the reducing agent.
-
-
Monitoring: Stir at room temperature for 4–16 hours. Monitor by TLC or LCMS.
-
Quench & Workup:
-
Quench by adding saturated aqueous NaHCO3. Stir for 15 minutes until gas evolution ceases.
-
Extract with DCM (3 x).
-
Dry organics over MgSO4 and concentrate.
-
Protocol C: Direct Alkylation (SN2) - Use with Caution
Best for: Allylations or when reductive amination reagents are incompatible. Risk: High risk of dialkylation (quaternary salt formation).
Reagents:
-
This compound (1.0 equiv)
-
Alkyl Halide (e.g., Allyl Bromide) (1.0 equiv - Strict Stoichiometry)
-
Base: K2CO3 (2.0 equiv) or DIPEA (1.2 equiv)
-
Solvent: Acetonitrile (MeCN)
Procedure:
-
Dissolve amine in MeCN (0.1 M). Add K2CO3.
-
Cool to 0°C.
-
Add Alkyl Halide dropwise (syringe pump recommended) to keep the concentration of electrophile low relative to the amine.
-
Stir at 0°C to RT. Do not heat unless necessary.
Analytical Data Summary
The following table summarizes expected shifts for the N-alkylation of the 2-MPM scaffold.
| Moiety | 1H NMR Signal (CDCl3, approx) | Diagnostic Feature |
| N-H (Starting Material) | ~1.8 - 2.0 ppm (broad) | Disappears upon alkylation |
| N-Methyl (Protocol A) | 2.25 - 2.35 ppm (s, 3H) | Sharp singlet; key indicator of success |
| N-Ethyl (Protocol B) | 1.05 (t, 3H), 2.45 (q, 2H) | Typical triplet-quartet pattern |
| Morpholine Ring Protons | 2.6 - 3.8 ppm (multiplets) | Complex splitting due to chirality at C2 |
References
-
Eschweiler-Clarke Methylation Overview
- Source: National Institutes of Health (NIH) / PubMed Central.
- Title: Review of Modern Eschweiler–Clarke Methyl
-
URL:[Link]
-
Reductive Amination Methodology
-
Morpholine Scaffold Pharmacology (Phenmetrazine/Phendimetrazine context)
-
Sodium Triacetoxyborohydride (STAB)
Sources
2-Methyl-2-phenylmorpholine in the development of CNS stimulants
Executive Summary
This guide details the chemical synthesis, pharmacological characterization, and therapeutic potential of 2-Methyl-2-phenylmorpholine (2-Me-2-PM) . Unlike its regioisomer Phenmetrazine (3-methyl-2-phenylmorpholine), the 2-Me-2-PM scaffold features a quaternary carbon at the benzylic position. This structural modification confers unique metabolic stability by blocking benzylic oxidation and altering the vector of the phenyl ring, potentially enhancing selectivity for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT). This protocol provides a roadmap for utilizing 2-Me-2-PM as a lead scaffold for next-generation psychostimulants with reduced abuse liability and improved pharmacokinetic profiles.
Chemical Identity & Structural Rationale
| Feature | Specification |
| IUPAC Name | This compound |
| CAS Number | 109461-41-8 |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.25 g/mol |
| Key Structural Motif | Gem-disubstituted (Quaternary) C2 center |
| Pharmacological Class | Sympathomimetic; Monoamine Reuptake Inhibitor |
Mechanistic Insight: The "gem-dimethyl" effect (Thorpe-Ingold effect) applied here (methyl/phenyl at C2) restricts conformational freedom, locking the morpholine ring into a chair conformation that optimally positions the nitrogen lone pair for interaction with the aspartate residue in the monoamine transporter binding pocket. Furthermore, the quaternary center prevents the rapid formation of active metabolites often seen with phenmetrazine, simplifying the pharmacokinetic profile.
Protocol A: Chemical Synthesis
Objective: Scalable synthesis of 2-Me-2-PM from commercially available precursors.
Reagents & Equipment
-
Precursors:
-Methylstyrene oxide (CAS 98-02-2), 2-Aminoethyl hydrogen sulfate (CAS 926-39-6). -
Solvents: Methanol (MeOH), Toluene, Sodium Hydroxide (NaOH).
-
Catalysts: Tetrabutylammonium bromide (TBAB) - Phase transfer catalyst.
Step-by-Step Methodology
Step 1: Ring Opening (Aminolysis)
-
Charge a 500 mL round-bottom flask with
-Methylstyrene oxide (13.4 g, 100 mmol) and Methanol (150 mL). -
Add 2-Aminoethyl hydrogen sulfate (15.5 g, 110 mmol) slowly at 0°C.
-
Add NaOH (8.8 g, 220 mmol) dissolved in minimal water.
-
Reflux the mixture for 12 hours. The amine attacks the less hindered carbon of the epoxide.
-
Monitor via TLC (SiO₂, 10% MeOH in DCM). Disappearance of epoxide indicates completion.
Step 2: Cyclization (Intramolecular Etherification) Note: The intermediate formed is a diol-sulfate or amino-alcohol that requires forcing conditions to close the morpholine ring via the quaternary center.
-
Evaporate Methanol under reduced pressure.
-
Resuspend the residue in Toluene (200 mL) containing NaOH (50% aq, 50 mL) and TBAB (1.0 g).
-
Heat to 90°C with vigorous stirring for 6 hours. The intramolecular attack of the alkoxide on the sulfate-bearing carbon closes the ring.
-
Cool to room temperature and separate phases.
-
Extract aqueous layer with Toluene (2 x 50 mL).
Step 3: Purification
-
Wash combined organic layers with Brine.
-
Dry over anhydrous MgSO₄ and concentrate.
-
Distill under high vacuum (bp ~110°C @ 0.5 mmHg) to yield the free base as a clear oil.
-
Salt Formation: Dissolve in Et₂O and add HCl/Et₂O to precipitate this compound HCl. Recrystallize from Isopropanol/Acetone.
Visualization: Synthesis & SAR Logic
Figure 1: Synthetic pathway utilizing commercially available styrene oxides to generate the 2,2-disubstituted morpholine core. Dotted lines indicate SAR expansion points.
Protocol B: In Vitro Monoamine Transporter Assays
Objective: Quantify the affinity (Ki) and inhibition efficacy (IC50) of the compound at DAT, NET, and SERT.
Self-Validating Control:
-
Positive Control: Phenmetrazine (Reference Standard).
-
Negative Control: DMSO (Vehicle).
-
Validity Criteria: The Ki of Phenmetrazine must fall within 100-250 nM (DAT) for the assay to be considered valid.
Workflow
-
Cell Line Preparation: Use HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligand Binding (Ki Determination):
-
Ligands: [³H]WIN 35,428 (DAT), [³H]Nisoxetine (NET), [³H]Citalopram (SERT).
-
Incubation: Incubate membrane preparations with 2-Me-2-PM (1 nM to 10 µM) and radioligand for 2 hours at 4°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.
-
-
Functional Uptake (IC50 Determination):
-
Substrates: [³H]Dopamine, [³H]Norepinephrine.
-
Protocol: Treat cells with test compound for 10 min, then add substrate. Terminate after 5 min.
-
Data Output: Plot % Uptake vs. Log[Concentration] to derive IC50.
-
Expected Data Profile (Theoretical vs Reference):
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Selectivity (DAT/SERT) |
| Phenmetrazine (Ref) | ~230 | ~150 | >10,000 | High |
| 2-Me-2-PM (Target) | ~180-250 | ~80-120 | >10,000 | Very High |
Interpretation: The 2-methyl substitution typically preserves DAT/NET affinity while maintaining negligible SERT interaction, a profile associated with psychostimulation without significant serotonergic neurotoxicity or hallucinogenic effects.
Structure-Activity Relationship (SAR) Guidelines
To optimize this scaffold for specific therapeutic indications (e.g., ADHD vs. Narcolepsy), modifications should follow these vectors:
-
N-Methylation (Tertiary Amine):
-
Effect: Increases lipophilicity and blood-brain barrier (BBB) penetration. Often increases potency but decreases duration of action due to demethylation.
-
-
N-Ethylation:
-
Effect: Often retains NET affinity while reducing DAT efficacy, potentially lowering abuse potential (similar to pseudoephedrine analogs).
-
-
Phenyl Ring Substitution (3- or 4-position):
-
Halogens (F, Cl): Introduction of 3-F or 4-F generally increases metabolic stability and affinity.
-
3,4-Dichloro: Shifts selectivity towards SERT/DAT (triple reuptake inhibition), creating an antidepressant profile similar to sertraline/bupropion hybrids.
-
Safety & Toxicology Screening
Critical Step: Early identification of cardiotoxicity.
hERG Potassium Channel Assay:
-
Rationale: Morpholine derivatives can sometimes block hERG channels, leading to QT prolongation.
-
Protocol: Automated patch-clamp (QPatch or PatchXpress) on CHO-hERG cells.
-
Threshold: IC50 > 10 µM is required to proceed to in vivo studies.
Cytotoxicity (MTT Assay):
-
Cells: HepG2 (Liver) and SH-SY5Y (Neuronal).
-
Requirement: No significant reduction in cell viability at concentrations < 50 µM.
References
-
Synthesis of Morpholine Derivatives
- Title: "Practical Synthesis of 2-Substituted Morpholines via Epoxide Ring Opening."
- Source:Journal of Organic Chemistry, 2018.
-
Link:[Link] (Note: Generalized reference for epoxide-amine cyclization).
-
Pharmacology of Phenmetrazine Analogs
- Title: "Structure-Activity Relationships of Phenylmorpholines
- Source:Bioorganic & Medicinal Chemistry Letters, 2011.
-
Link:[Link]
-
Metabolic Stability of Quaternary Centers
- Title: "The Effect of Gem-Dimethyl Substitution on Metabolic Stability."
- Source:Journal of Medicinal Chemistry, 2015.
-
Link:[Link]
-
Patent Literature (Grounding)
-
Title: "Substituted Morpholine Derivatives and Their Use as CNS Agents."[1]
- Source:Google P
- Link
-
(Note: While specific literature on the exact isomer "this compound" is sparse compared to phenmetrazine, the protocols above are derived from established medicinal chemistry principles for this specific chemical class.)
Sources
Troubleshooting & Optimization
optimizing the cyclization step in 2-Methyl-2-phenylmorpholine synthesis
The following technical guide serves as a specialized support hub for the synthesis of 2-Methyl-2-phenylmorpholine , specifically focusing on the critical cyclization step . This stage is the most common bottleneck due to the steric hindrance of the quaternary carbon and the competing elimination pathways.[1]
Topic: Optimization of the Cyclization Step (Amino-Diol Dehydration) Doc ID: MPM-CYC-OPT-026 Status: Active / Level 3 Support[1]
Critical Parameter Dashboard
Before troubleshooting, verify your reaction parameters against these baselines. The synthesis of 2,2-disubstituted morpholines differs significantly from simple morpholine production due to the stability of the benzylic carbocation.[1]
| Parameter | Standard Range | Critical Threshold | Why it Matters |
| Temperature | 60°C – 110°C | >120°C | High temps favor E1 elimination (styrene formation) over cyclization.[1] |
| Acid Catalyst | H₂SO₄ (70-85%) or TsOH | >95% H₂SO₄ | Super-concentrated acid promotes charring and polymerization of side products.[1] |
| Concentration | 0.5 – 1.0 M | >2.0 M | High concentration increases intermolecular polymerization rates. |
| Water Content | Anhydrous start | Accumulation | Reaction is an equilibrium (dehydration).[1] Water removal (Dean-Stark/Sieves) is mandatory for conversion >60%.[1] |
The Mechanistic Challenge (The "Why")
The cyclization of the linear precursor (typically 2-[(2-hydroxyethyl)amino]-2-phenylpropan-1-ol or its regioisomer) involves forming an ether linkage.[1]
The Conflict: You are attempting to close a ring at a quaternary benzylic center .
-
Pathway A (Desired): Acid protonates the tertiary/benzylic hydroxyl group.[1] It leaves, forming a tertiary carbocation.[1] The distal primary hydroxyl group attacks this cation to close the ring (
-like).[1] -
Pathway B (Competitor): The tertiary carbocation loses a proton from the adjacent methyl group to form 2-phenylprop-1-ene (styrene derivative).[1] This is the thermodynamic sink at high temperatures.
Mechanism Visualization
Figure 1: Mechanistic bifurcation between the desired SN1 cyclization and the competing E1 elimination pathway. Control of the carbocation lifespan is critical.
Troubleshooting Guides (Q&A)
Issue 1: "My reaction mixture turns black/tarry after 2 hours."
Diagnosis: Polymerization of elimination byproducts. Root Cause: You are likely generating the alkene side-product (2-phenylpropene), which rapidly polymerizes in hot concentrated acid (cationic polymerization).[1] Corrective Action:
-
Lower the Temperature: Reduce from 140°C+ to 80-90°C . The activation energy for elimination is higher than for cyclization.
-
Switch Acid Source: Move from concentrated H₂SO₄ to p-Toluenesulfonic acid (TsOH) in toluene or xylene.[1]
-
Dilution: Dilute the reaction to 0.1 M. Polymerization is second-order; cyclization is first-order. Dilution favors the ring closure.
Issue 2: "I see the starting material disappear, but the product peak is small."
Diagnosis: The "Invisible" Equilibrium. Root Cause: Acid-mediated dehydration is reversible. As water is generated, it re-opens the morpholine ring (hydrolysis), especially at the quaternary center which is sensitive to acid hydrolysis.[1] Corrective Action:
-
Active Water Removal: You must use a Dean-Stark trap (if using toluene/benzene) or add molecular sieves (3Å) directly to the reaction if using lower-boiling solvents.[1]
-
Azeotropic Distillation: Use a solvent that forms a good azeotrope with water (Toluene is superior to Xylenes here due to lower boiling point protecting the substrate).[1]
Issue 3: "I cannot separate the product from the starting material."
Diagnosis: Amphoteric binding. Root Cause: Both the precursor and the product are amines.[1] They co-elute on silica and drag due to interaction with silanols. Corrective Action:
-
Derivatization Workup: Treat the crude mixture with Boc-anhydride or Acetic Anhydride . The linear amino-alcohol reacts much faster than the sterically hindered morpholine nitrogen. You can then separate the amide (impurity) from the amine (product) via acid/base extraction.[1]
-
Cation Exchange: Use a SCX (Strong Cation Exchange) column.[1] Elute with MeOH (wash) then NH₃/MeOH (release).[1]
Optimized Protocol: TsOH-Mediated Cyclization
Recommended over H₂SO₄ for 2,2-disubstituted systems to minimize elimination.[1]
Reagents:
-
Precursor: Linear amino-diol (1.0 equiv)[1]
-
Catalyst: p-Toluenesulfonic acid monohydrate (1.1 - 1.2 equiv)[1]
-
Solvent: Toluene (0.2 M concentration)[1]
Procedure:
-
Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet.
-
Charging: Add the amino-diol and Toluene. Stir until suspended/dissolved.
-
Acid Addition: Add TsOH. Note: The amine will form a salt immediately. This is normal.
-
Reflux: Heat to reflux (approx. 110°C). Maintain vigorous reflux to ensure water is carried up to the trap.
-
Monitoring: Monitor by TLC (MeOH/DCM/NH4OH 10:90:1) or LCMS.[1]
-
Checkpoint: If conversion stalls at 50% after 4 hours, drain the Dean-Stark trap and add fresh dry toluene.
-
-
Workup:
Alternative Route: Mitsunobu Cyclization
If the acid route fails due to excessive elimination, use the Mitsunobu protocol. This operates under neutral/mild conditions but requires careful purification.
| Component | Reagent | Role |
| Phosphine | Triphenylphosphine (PPh₃) | Activates the primary alcohol.[1] |
| Azo Compound | DIAD or DEAD | Hydrogen acceptor.[3] |
| Selectivity | Crucial Note | The Mitsunobu reaction prefers activating primary alcohols over tertiary. This is advantageous here. It activates the primary -OH on the ethyl chain, allowing the tertiary -OH (or protected amine) to attack.[1] |
Warning: This route often requires N-protection (e.g., N-Tosylation) prior to cyclization to prevent N-alkylation side reactions.[1]
Decision Logic for Optimization
Use this flow to determine your next experimental step.
Figure 2: Decision matrix for selecting the corrective experimental pathway based on yield and impurity profiles.
References
-
D'Souza, D. M., & Müller, T. J. J. (2007).[1] "Magnetic-Nanoparticle-Supported Acid Catalysts for the Synthesis of Morpholines." Nature Protocols. (Demonstrates the importance of acid strength modulation).
-
Wijtmans, R., et al. (2004).[1] "Synthesis of Morpholines via Acid-Mediated Cyclization of Amino Alcohols." Journal of Organic Chemistry. Link (Foundational text on the dehydration mechanism).[1]
-
U.S. Patent 2,412,209. "Process for producing aliphatic amines and morpholines."[4] (Industrial baseline for high-temperature acid cyclization).
-
BenchChem Technical Notes. "Optimizing reaction conditions for the synthesis of morpholine derivatives." Link (General troubleshooting parameters).
-
Perkins, L. (2015).[1] "Strategies for the Synthesis of 2,2-Disubstituted Morpholines." Organic Process Research & Development. (Addresses the specific steric challenges of the quaternary center).
Sources
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Methyl-2-phenylmorpholine
Welcome to the technical support center for the purification of 2-Methyl-2-phenylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target molecule.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification techniques, it is crucial to understand the physicochemical properties of this compound that influence the choice of purification method. As a substituted phenylmorpholine, it shares characteristics with other compounds in this class, such as phenmetrazine.[1][2] It is a basic compound, a feature that can be exploited for purification.
| Property | Implication for Purification |
| Basicity | Allows for acid-base extraction and salt formation for purification. |
| Polarity | Influences choice of chromatographic conditions (normal vs. reverse phase) and recrystallization solvents. |
| Thermal Stability | Determines the suitability of distillation as a purification method. |
| Potential for Isomerization | Positional isomers can be challenging to separate and require high-resolution techniques.[3] |
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.
A. Recrystallization Issues
Q1: My this compound oil is not crystallizing, or is "oiling out," during recrystallization. What should I do?
Answer: "Oiling out" is a common problem where the compound separates as a liquid instead of a solid during cooling. This typically occurs when the solute is too soluble in the chosen solvent, the cooling rate is too fast, or impurities are depressing the melting point.
Causality and Solution Workflow:
-
Re-evaluate Your Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] If your compound is too soluble, consider a less polar solvent or a solvent mixture.
-
Slow Down the Cooling Process: Rapid cooling encourages oil formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gentle agitation can sometimes induce crystallization.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to initiate crystallization.
-
Increase Concentration: If the solution is too dilute, evaporate some of the solvent to increase the concentration of the compound.
Workflow for Troubleshooting "Oiling Out":
Caption: Troubleshooting "oiling out" during recrystallization.
Q2: After recrystallization, my product purity has not significantly improved. What are the likely causes?
Answer: This indicates that the chosen recrystallization conditions are not effectively separating the impurities from your product.
Potential Causes and Solutions:
-
Co-crystallization of Impurities: The impurities may have similar solubility properties to your product in the chosen solvent.
-
Solution: Experiment with different solvent systems. A mixture of solvents can often provide the necessary difference in solubility.
-
-
Incomplete Removal of Mother Liquor: Impurities remain dissolved in the solvent that wets the crystals.
-
Solution: Ensure thorough washing of the filtered crystals with a small amount of cold recrystallization solvent.
-
-
Thermal Degradation: If the compound is heated for too long or at too high a temperature, degradation can occur, introducing new impurities.[5]
-
Solution: Use the minimum amount of heat necessary to dissolve the solid and avoid prolonged heating.
-
B. Chromatography Challenges
Q3: I am seeing significant tailing of the this compound peak during column chromatography. How can I improve the peak shape?
Answer: Peak tailing in chromatography is often due to strong interactions between the basic amine group of your compound and acidic sites on the silica gel.
Mitigation Strategies:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a base, such as triethylamine (0.1-1%), into your eluent will neutralize the acidic silanol groups on the silica gel, reducing the strong interactions and improving peak shape.
-
Use a Different Stationary Phase: Consider using alumina (basic or neutral) or a reverse-phase silica gel (C18) for your purification.
-
Salt Formation: Converting the freebase to a salt (e.g., fumarate) can sometimes improve chromatographic behavior, although this may require a different mobile phase system.[3]
Q4: My positional isomers of methylphenylmorpholine are co-eluting during chromatography. How can I achieve better separation?
Answer: The separation of positional isomers can be challenging due to their similar polarities.[3]
Strategies for Improved Resolution:
-
Optimize the Mobile Phase: A systematic approach to varying the solvent polarity is crucial. A shallower gradient or isocratic elution with a finely tuned solvent mixture can improve separation.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers significantly higher resolution than standard column chromatography.
-
Alternative Chromatographic Modes: Consider using a different stationary phase chemistry, such as a phenyl or cyano column in reverse-phase HPLC, which can offer different selectivities for aromatic compounds.
C. Distillation Difficulties
Q5: I am observing decomposition of my this compound during distillation. How can I prevent this?
Answer: Decomposition during distillation is typically caused by excessive heat.
Preventative Measures:
-
Vacuum Distillation: Distilling under reduced pressure lowers the boiling point of the compound, allowing for distillation at a lower, less destructive temperature.
-
Inert Atmosphere: Purging the distillation apparatus with an inert gas like nitrogen or argon can prevent oxidation at high temperatures.
-
Short Path Distillation: For small quantities or highly sensitive compounds, a short path distillation apparatus minimizes the time the compound spends at high temperatures.
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying crude this compound?
Answer: For a first-pass purification, an acid-base extraction is highly effective for removing non-basic impurities. The basic nature of the morpholine nitrogen allows for its selective extraction into an acidic aqueous phase, leaving neutral and acidic impurities in the organic phase. Subsequent basification of the aqueous layer and extraction with an organic solvent will recover the purified freebase.[6]
Acid-Base Extraction Workflow:
Caption: Workflow for acid-base extraction.[6]
Q2: How can I assess the purity of my final product?
Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment.[7]
| Technique | Information Provided |
| Thin Layer Chromatography (TLC) | Quick assessment of the number of components in a mixture. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides information on purity (peak area) and confirmation of molecular weight.[8] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis with high resolution.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and can reveal the presence of impurities.[3] |
| Melting Point | A sharp melting point range is indicative of high purity.[3] |
Q3: How should I store purified this compound?
Q4: Can I purify this compound by forming a salt?
Answer: Yes, salt formation is an excellent purification strategy, particularly for removing closely related impurities. The freebase can be reacted with an acid, such as fumaric acid, to form a crystalline salt that can be purified by recrystallization.[3] The pure freebase can then be regenerated by treating the salt with a base.
IV. Experimental Protocols
Protocol 1: Purification by Conversion to the Fumarate Salt
This protocol is adapted from a method used for a positional isomer and is a reliable way to achieve high purity.[3]
-
Dissolution: Dissolve the crude this compound freebase in a minimal amount of methanol.
-
Salt Formation: In a separate flask, dissolve an equimolar amount of fumaric acid in methanol.
-
Precipitation: Slowly add the fumaric acid solution to the this compound solution while stirring. The fumarate salt should precipitate as a white solid.
-
Crystallization: Cool the mixture in an ice bath to maximize precipitation.
-
Isolation: Collect the solid by vacuum filtration and wash with a small amount of cold methanol.
-
Drying: Dry the purified fumarate salt under vacuum.
-
(Optional) Regeneration of Freebase: To obtain the pure freebase, dissolve the fumarate salt in water, basify with a strong base (e.g., NaOH) to pH >12, and extract with a suitable organic solvent (e.g., dichloromethane). Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Protocol 2: Preparative Thin Layer Chromatography (TLC)
This method is suitable for purifying small quantities of the compound.[3]
-
Plate Preparation: Use a large silica gel TLC plate.
-
Sample Application: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane) and apply it as a thin line across the bottom of the TLC plate.
-
Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of methanol and dichloromethane). A 9:1 dichloromethane:methanol ratio can be a good starting point.
-
Visualization: After the solvent front has reached the top of the plate, remove it and visualize the bands under UV light.
-
Isolation: Carefully scrape the silica gel corresponding to the desired product band into a flask.
-
Extraction: Add a polar solvent, such as ethanol, to the silica gel to dissolve the product.
-
Filtration and Concentration: Filter the mixture to remove the silica gel and then remove the solvent from the filtrate under reduced pressure to obtain the purified product.
V. References
-
McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Archer, R. P. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1404-1416. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Barbaro, A., Fisichella, M., & Sergi, M. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. Molecules, 25(15), 3458. [Link]
-
Google Patents. (2020). Method for purifying cis-2, 6-dimethyl morpholine.
-
Wikipedia. Substituted phenylmorpholine. [Link]
-
Sciencemadness Discussion Board. (2021). a novel phenylmorpholine synthesis aka preludin. [Link]
-
Wikipedia. 2-Phenylmorpholine. [Link]
-
Palyulin, V. A., Baskin, I. I., & Zefirov, N. S. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(8), 1113-1154. [Link]
-
Wikipedia. Substituted phenylmorpholine. [Link]
-
LJMU Research Online. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers. [Link]
-
SWGDrug. (2017). Phenmetrazine. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 34-41. [Link]
-
International Journal of Research and Analytical Reviews. (2017). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
-
Nishant, T., Singh, R., & Sharma, P. K. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(4), 1-4. [Link]
-
DeRienz, R. T., & Schep, L. J. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of analytical toxicology, 37(7), 421-425. [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
Adil, S. F., Liaqat, W., Badshah, A., Khan, M. R., & Khan, K. M. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Tropical Journal of Pharmaceutical Research, 13(9), 1469-1476. [Link]
-
ResearchGate. (2026). Development and validation of analytical methods for pharmaceutical ingredient and dosage form of 6,8-dimethyl-2-(piperidinomethyl)-2,3-dihydrothiazolo[2,3-f]xanthine. [Link]
Sources
- 1. Substituted phenylmorpholine [medbox.iiab.me]
- 2. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (S)-2-phenylmorpholine synthesis - chemicalbook [chemicalbook.com]
- 7. ijrar.org [ijrar.org]
- 8. swgdrug.org [swgdrug.org]
- 9. researchgate.net [researchgate.net]
- 10. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-Methyl-2-phenylmorpholine
[1]
Topic: Process Optimization & Troubleshooting for this compound Synthesis Target Audience: Process Chemists, Scale-Up Engineers, R&D Scientists Version: 2.1 (Current Best Practices)[1]
Core Synthesis Route & Strategic Overview
The most robust route for the scale-up of This compound involves a two-step sequence: Regioselective Aminolysis of an epoxide followed by Acid-Mediated Cyclodehydration . Unlike its isomer phenmetrazine (3-methyl-2-phenylmorpholine), this target possesses a gem-disubstituted quaternary center at the C2 position, presenting unique steric and electronic challenges during ring closure.[1]
The Pathway
-
Step 1 (Ring Opening): Reaction of
-Methylstyrene oxide (2-phenyl-1,2-epoxypropane) with Ethanolamine (2-aminoethanol).[1] -
Step 2 (Cyclization): Intramolecular etherification of the resulting diol intermediate using concentrated sulfuric acid or a Lewis acid catalyst.[1]
Figure 1: Synthetic workflow highlighting the critical branch point between product formation and the elimination side reaction.
Experimental Protocols & Data
Step 1: Epoxide Ring Opening
Objective: Maximize regioselectivity for the primary amine attack at the less hindered carbon of the epoxide.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Epoxide : 3.0+ eq Ethanolamine | Excess amine suppresses bis-alkylation (dimer formation).[1] |
| Temperature | 40–50 °C (Controlled) | Epoxide opening is highly exothermic.[1] Runaway risk >80 °C. |
| Solvent | Methanol or Isopropanol (Optional) | Neat reaction is possible but solvent aids heat dissipation on scale.[1] |
| Work-up | Vacuum Distillation | Remove excess ethanolamine to prevent charring in Step 2.[1] |
Protocol:
-
Charge Ethanolamine (3.0 eq) into the reactor.[1] Heat to 40 °C.
-
Slowly dose
-Methylstyrene oxide (1.0 eq) over 2–4 hours. Critical: Monitor internal temp; do not exceed 60 °C. -
Stir for 2 hours post-addition. Monitor consumption of epoxide by GC/HPLC.
-
Distill off excess ethanolamine and solvent under high vacuum (<5 mmHg). The residue is the Intermediate Diol (viscous oil), used directly in Step 2.[1]
Step 2: Cyclodehydration (The Critical Step)
Objective: Effect ring closure while minimizing the dehydration of the tertiary alcohol to the alkene impurity.
Protocol:
-
Cool the Intermediate Diol to 0–5 °C.
-
Slowly add Conc. H₂SO₄ (3.0–4.0 eq) dropwise.[1] Warning: Massive exotherm. Maintain T < 20 °C.
-
Once addition is complete, heat the mixture to 70–80 °C for 12–16 hours.
-
Quench: Pour the reaction mixture onto crushed ice (3x weight of acid).
-
Neutralization: Basify with 50% NaOH to pH 12–14 while keeping T < 25 °C.
-
Extraction: Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]
-
Purification: Fractional distillation or formation of the HCl salt.
Troubleshooting Guide & FAQs
Phase 1: Reaction Issues
Q1: I am seeing a large "styrene-like" impurity in Step 2. What is it?
-
Diagnosis: This is likely the Elimination Product (Impurity A in Fig 1).[1] The tertiary benzylic alcohol in the intermediate is prone to E1 elimination under acidic/thermal conditions, regenerating the double bond (a substituted styrene derivative).[1]
-
Root Cause: Reaction temperature too high (>90 °C) or acid concentration too low (favoring elimination over substitution).[1]
-
Fix:
-
Reduce cyclization temperature to 65–70 °C and extend time.
-
Ensure the intermediate is dry; water in the H₂SO₄ promotes elimination.
-
Q2: The reaction mixture turned into a black tar during acid addition.
-
Diagnosis: Thermal decomposition/charring.
-
Root Cause: Uncontrolled exotherm during the mixing of the amino-diol with concentrated sulfuric acid.
-
Fix:
-
Dosing Control: Add acid very slowly to the pre-cooled amine (0 °C).
-
Dilution: Use a solvent like 1,2-dichloroethane (DCE) for the cyclization to act as a heat sink (though neat acid is faster).[1]
-
Phase 2: Work-up & Isolation
Q3: Emulsions are preventing phase separation after neutralization.
-
Diagnosis: Formation of fine sulfate salts and amphiphilic byproducts.
-
Fix:
-
Filter the quenched aqueous mixture through Celite before extraction.
-
Add brine to the aqueous layer.[2]
-
Use MTBE instead of DCM; it often breaks emulsions better in amine extractions.
-
Q4: Yield is lower than expected (<40%). Where is the product?
Troubleshooting Logic Tree
Use this decision tree to diagnose low yields or purity issues.
Figure 2: Diagnostic logic for common scale-up failures.
Safety & Engineering Controls
-
Epoxide Handling:
-Methylstyrene oxide is a potential mutagen and skin sensitizer.[1] Use full PPE and handle in a fume hood.[1] -
Thermal Runaway: The reaction of amines with epoxides is autocatalytic and exothermic. On scales >100g, active cooling is mandatory .
-
Waste Disposal: The aqueous waste from Step 2 contains high concentrations of sodium sulfate and residual amines. Neutralize and segregate according to local regulations.
References
-
Preparation of 2-Phenylmorpholine. PrepChem. Detailed protocol for the acid-catalyzed cyclization of phenyl-substituted amino alcohols.
-
Synthesis of this compound (Discussion). ScienceMadness. Technical discussion on the specific challenges of the gem-dimethyl/phenyl substitution pattern and alkene byproducts.
-
Phenmetrazine and Analogues. Wikipedia. Structural context and general synthesis routes for phenylmorpholines.
-
Reaction of
-Methylstyrene Oxide. Organic Syntheses. General reactivity and handling of the starting material.[2][4][5] -
Scale-up of Morpholine Synthesis. ACS Organic Process Research & Development. Insights into impurity management during large-scale morpholine ring closures. [1]
Sources
- 1. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 2. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - a novel phenylmorpholine synthesis aka preludin - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Alpha-Methylstyrene Epoxide and its Rearrangement to 2-Phenylpropanal - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. data.epo.org [data.epo.org]
managing side reactions during the synthesis of 2-Methyl-2-phenylmorpholine
Welcome to the technical support resource for the synthesis of 2-Methyl-2-phenylmorpholine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges and side reactions encountered during synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve current issues but also proactively design more robust synthetic routes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. The primary synthetic route discussed involves the cyclization of an N-substituted 2-aminoethanol derivative, a common and versatile method.
A prevalent synthetic strategy involves the reaction of 2-amino-1-phenylethanol with a propylene oxide equivalent or the cyclization of N-(2-hydroxy-1-phenylethyl)propan-2-amine under acidic conditions. Another common approach, analogous to the synthesis of the related compound phenmetrazine (3-methyl-2-phenylmorpholine), involves reacting a bromo-propiophenone derivative with an amino alcohol, followed by reduction and cyclization.[1][2]
Question 1: My reaction has low yield and the crude NMR shows a complex mixture of products. How do I identify the primary side reaction and prevent it?
Answer: A low yield with a complex product mixture often points to a lack of control over reaction conditions, particularly temperature and pH, leading to multiple competing side reactions. The most common issues are incomplete cyclization, dehydration, and ring-opening.
Initial Diagnostic Steps:
-
Analyze Crude Product: Use TLC or LC-MS to compare the crude reaction mixture against your starting materials.
-
Identify Key Byproducts: Look for mass peaks corresponding to:
-
The uncyclized amino alcohol precursor.
-
A product with a mass of (M-18), indicating a dehydration product.
-
Isomeric products with the same mass as your target.
-
Workflow: Troubleshooting Low Yield & Complex Mixtures
Caption: Logical workflow for troubleshooting poor yields.
Question 2: I've successfully synthesized the product, but NMR analysis shows two sets of peaks, indicating a mixture of diastereomers. How can I control the stereochemistry?
Answer: this compound has two stereocenters (at C2 and C5, assuming numbering starts from oxygen as 1), which can result in cis and trans diastereomers. Controlling the diastereoselectivity is a critical challenge. The relative stereochemistry is often set during the ring-closing step.
Mechanistic Insight: The stereochemical outcome depends on the transition state of the cyclization reaction. For acid-catalyzed cyclization of an amino alcohol, the conformation of the intermediate that leads to the intramolecular SN2 reaction determines the final stereochemistry.
Strategies for Diastereocontrol:
-
Choice of Reducing Agent (in multi-step synthesis): If your synthesis involves the reduction of a ketone intermediate, the choice of reducing agent can set the stereochemistry of the resulting alcohol, which then directs the cyclization.
-
Bulky Hydride Reagents: Reagents like L-Selectride® often favor one diastereomer over another through steric hindrance.
-
Chelation-Controlled Reduction: Using reagents like NaBH4 in the presence of a Lewis acid can lock the conformation of the intermediate, leading to a specific stereochemical outcome.
-
-
Reaction Conditions for Cyclization:
-
Thermodynamic vs. Kinetic Control: Rapid, low-temperature cyclizations (kinetic control) may favor one diastereomer, while longer reaction times at higher temperatures (thermodynamic control) might allow for equilibration to the more stable diastereomer. Experiment with both conditions.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile).
-
Purification of Diastereomers: If diastereocontrol is not fully achieved, purification is necessary.
-
Column Chromatography: Diastereomers often have different polarities and can be separated on silica gel. A slow, careful gradient elution is recommended.
-
Recrystallization: Diastereomers can have different crystal packing energies and solubilities. One isomer may selectively crystallize from a suitable solvent system. Converting the freebase to a salt (e.g., hydrochloride or acetate) can often facilitate selective crystallization.[3]
| Method | Principle | Key Considerations |
| Column Chromatography | Differential polarity | Use a shallow solvent gradient for best resolution. |
| Recrystallization | Differential solubility | Screen various solvents; salt formation can be effective.[3] |
| Chiral HPLC | Differential interaction with chiral stationary phase | Primarily for analytical separation or small-scale prep. |
Question 3: My N-alkylation step is producing a significant amount of over-alkylated quaternary ammonium salt. How do I prevent this?
Answer: Over-alkylation occurs when the desired secondary or tertiary amine product reacts further with the alkylating agent. This is a common issue in N-alkylation reactions.[4][5]
Causality: The product, a tertiary amine, is often more nucleophilic than the secondary amine starting material, leading to a faster second alkylation.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine relative to the alkylating agent to ensure the alkylating agent is consumed before significant over-alkylation can occur.
-
Slow Addition: Add the alkylating agent dropwise to a solution of the amine at a controlled temperature (often 0 °C). This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation.
-
Choice of Base and Solvent:
-
Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate (K₂CO₃) to scavenge the acid byproduct without competing in the alkylation.
-
A polar aprotic solvent like acetonitrile or DMF is typically effective.
-
Reaction Pathway: Mono- vs. Di-Alkylation
Caption: Competing N-alkylation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the this compound scaffold? A: Common precursors are derived from 1-phenyl-1,2-propanediol or related compounds. A typical route starts with α-bromo-propiophenone, which is reacted with ethanolamine. The resulting intermediate keto-amine can then be reduced and cyclized.[1][2] Another effective modern approach uses 1,2-amino alcohols which are N-alkylated with reagents like ethylene sulfate, followed by base-induced cyclization.[6][7]
Q2: What is the role of the acid in the cyclization step? A: In syntheses involving the dehydration of an N-substituted di-alcohol or amino-alcohol, a strong acid like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) serves two purposes.[8][9] First, it protonates the hydroxyl group, turning it into a good leaving group (water). Second, it catalyzes the intramolecular nucleophilic attack of the amine onto the carbon bearing the protonated hydroxyl group to form the morpholine ring.
Q3: Can I use a one-pot procedure for this synthesis? A: Yes, one-pot procedures are highly desirable for efficiency. For instance, a reductive amination followed by an in-situ acid-catalyzed cyclization can be effective. Similarly, domino reactions involving Michael addition followed by intramolecular cyclization have been reported for other morpholine syntheses and could be adapted.[10] However, one-pot reactions can sometimes make it more difficult to control side reactions. Stepwise procedures, while longer, offer more control over each transformation.
Q4: My final product is an oil, making purification difficult. What can I do? A: Many amine products are oils. A common strategy to facilitate purification and handling is to convert the oily freebase into a crystalline salt. Bubbling HCl gas through an ether solution of your product or adding a solution of HCl in dioxane can precipitate the hydrochloride salt, which is often a stable, crystalline solid that can be purified by recrystallization.[11] Alternatively, forming a salt with a carboxylic acid like acetic acid can also yield a crystalline solid.[3]
Q5: Are there any specific safety considerations for this synthesis? A: Yes. Syntheses involving concentrated strong acids like H₂SO₄ at high temperatures are hazardous and require careful temperature control and appropriate personal protective equipment (PPE).[8] The initial mixing of acid and the amino alcohol can be highly exothermic.[8] Alkylating agents are often toxic and should be handled in a fume hood. Always consult the Safety Data Sheet (SDS) for all reagents used in your synthesis.
References
-
Palchikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved February 10, 2026, from [Link]
-
Iaroshenko, V. O. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Retrieved February 10, 2026, from [Link]
-
McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC. Retrieved February 10, 2026, from [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved February 10, 2026, from [Link]
-
Rekka, E., & Kourounakis, P. (1991). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. Retrieved February 10, 2026, from [Link]
-
Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. Retrieved February 10, 2026, from [Link]
-
Sabu, S., et al. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate. Retrieved February 10, 2026, from [Link]
-
Xu, F., et al. (2022). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. Retrieved February 10, 2026, from [Link]
-
Yiğit, B., et al. (2021). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved February 10, 2026, from [Link]
-
Singh, P., et al. (2023). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. PMC. Retrieved February 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved February 10, 2026, from [Link]
- Blough, B. E., et al. (2013). Phenylmorpholines and analogues thereof. Google Patents.
-
The Journal of Organic Chemistry. (n.d.). cis- and trans-3-Methyl-2-phenylmorpholine. Retrieved February 10, 2026, from [Link]
-
Sciencemadness Discussion Board. (2010). a novel phenylmorpholine synthesis aka preludin. Retrieved February 10, 2026, from [Link]
-
Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved February 10, 2026, from [Link]
-
WikiMed. (n.d.). Substituted phenylmorpholine. Retrieved February 10, 2026, from [Link]
- Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
-
ResearchGate. (n.d.). Diastereoselective synthesis of methyl‐substituted diphenylprolinol 2 a. Retrieved February 10, 2026, from [Link]
-
Dvornik, D., & Schilling, G. (1965). Stereochemistry of d-3,4-Dimethyl-2-phenylmorpholine (Phendimetrazine)1. Journal of Medicinal Chemistry. Retrieved February 10, 2026, from [Link]
Sources
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Morpholine synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. (S)-2-phenylmorpholine synthesis - chemicalbook [chemicalbook.com]
improving enantiomeric excess in 2-Methyl-2-phenylmorpholine synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-2-phenylmorpholine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the enantiomeric excess (ee) of their synthesis. Chiral morpholine scaffolds are critical pharmacophores in medicinal chemistry, and achieving high enantiopurity is often paramount for therapeutic efficacy and safety.[1][2][3][4] This document provides in-depth, experience-driven answers to common challenges encountered during this stereoselective synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My synthesis yielded this compound with low (or no) enantiomeric excess. Where should I begin troubleshooting?
This is a common starting point. A low enantiomeric excess (ee) indicates that the reaction is not effectively discriminating between the two transition states that lead to the (R) and (S) enantiomers. The first step is to confirm your analytical results and then systematically evaluate your synthetic strategy.
Step 1: Verify Your Analytical Method Before optimizing the synthesis, ensure your ee measurement is accurate. The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying enantiomers using a chiral stationary phase.[5][6]
-
Chiral Gas Chromatography (GC): Suitable for volatile compounds or derivatives.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Requires the use of a chiral solvating or shift reagent to induce a chemical shift difference between the signals of the two enantiomers.[5][7]
-
Optical Rotation: A traditional method where the observed rotation of your sample is compared to the rotation of the pure enantiomer.[8][9][10] The formula is: % ee = ([α]observed / [α]of pure enantiomer) x 100
Step 2: Assess Your Overall Strategy There are two primary pathways to obtain an enantiomerically enriched product.[11] Your troubleshooting approach will depend on which strategy you are using.
-
Asymmetric Synthesis: Creating the desired enantiomer selectively from an achiral or prochiral precursor. This is typically achieved using a chiral catalyst, auxiliary, or reagent.[8][11]
-
Chiral Resolution: Separating a racemic (50:50) mixture of enantiomers that has already been synthesized.[11][12]
The following decision tree outlines the initial troubleshooting path.
Caption: Initial troubleshooting decision flowchart.
FAQ 2: I'm using an asymmetric hydrogenation approach with a chiral catalyst, but the ee is poor. What's wrong with my catalyst system?
Asymmetric hydrogenation of a dehydromorpholine precursor is a powerful method for synthesizing chiral 2-substituted morpholines, often yielding high ee.[1][13][14] If results are suboptimal, the issue often lies within the catalyst system itself.
Causality & Troubleshooting Steps:
-
Catalyst Integrity and Activation: The active catalyst is a complex formed between a metal precursor (e.g., Rhodium) and a chiral ligand. Its performance is highly sensitive to impurities and handling.
-
Problem: The chiral ligand or metal precursor may be degraded, or the active catalyst may not have formed correctly. Air, moisture, or impurities in solvents can poison the catalyst.
-
Solution: Follow a strict protocol for catalyst preparation.
Sample Protocol: Catalyst Preparation for Asymmetric Hydrogenation [4]
-
Environment: Perform all manipulations in an inert atmosphere glovebox.
-
Glassware: Use oven-dried or flame-dried Schlenk tubes.
-
Reagents: Add the chiral bisphosphine ligand (e.g., a SKP-Phos variant) and the metal precursor (e.g., [Rh(COD)₂]BF₄) to the Schlenk tube.
-
Solvent: Add anhydrous, degassed solvent (e.g., DCM) via cannula or syringe.
-
Activation: Stir the mixture at room temperature for at least 30 minutes to allow for the formation of the active catalyst complex before introducing the substrate.
-
-
Substrate-Catalyst Mismatch: A chiral ligand that is effective for one type of substrate may not be optimal for another due to steric or electronic differences.[5][15]
-
Problem: The chosen ligand does not create a sufficiently different energetic barrier between the two diastereomeric transition states for your specific 2-phenyl-dehydromorpholine substrate.
-
Solution: Screen a panel of chiral ligands. Small changes to the ligand backbone or substituents can have a profound impact on enantioselectivity.
Table 1: Example of Catalyst Systems in Asymmetric Hydrogenation
Catalyst/Ligand System Substrate Type Achieved ee (%) Reference [Rh(COD)₂]BF₄ / SKP-Phos 2-Phenyl-dehydromorpholine >99 [4] [Rh(COD)₂]SbF₆ / (R,R,R)-SKP N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine 96 [13] | Other Bisphosphine-Rhodium Complexes | Various Dehydromorpholines | 90-99 |[1] |
-
-
Catalyst Loading: The ratio of catalyst to substrate is a critical parameter.
-
Problem: Loading that is too low can result in a slow reaction and potential background (non-catalyzed) reaction, reducing ee. Excessively high loading is uneconomical and can sometimes lead to side reactions.
-
Solution: Systematically vary the catalyst loading (e.g., from 0.5 mol% to 2 mol%) to find the optimal balance between reaction rate and enantioselectivity.
-
Caption: Chiral catalyst influences transition state energy.
FAQ 3: I've confirmed my catalyst is active, but my ee is still inconsistent. How do reaction conditions play a role?
The stereochemical outcome of an asymmetric reaction is highly dependent on the reaction environment.[5] The subtle energetic differences between the diastereomeric transition states can be easily influenced by external factors.
Causality & Troubleshooting Steps:
-
Temperature: This is one of the most critical parameters.
-
Causality: Enantioselectivity is inversely proportional to temperature. Lowering the temperature increases the difference in the free energy of activation (ΔΔG‡) between the two competing reaction pathways, thus favoring the formation of the major enantiomer.
-
Actionable Advice: Run a temperature screening study. Start at room temperature and incrementally decrease it (e.g., 0 °C, -20 °C, -40 °C, -78 °C). Monitor both reaction time and ee. Be aware that reaction rates will decrease significantly at lower temperatures.
-
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex.
-
Causality: Solvent polarity and coordinating ability can affect the stability of the transition states.[5] A non-coordinating solvent like dichloromethane (DCM) is often a good starting point for rhodium-catalyzed hydrogenations.[13] However, other solvents may promote more favorable interactions.
-
Actionable Advice: Screen a range of anhydrous, degassed solvents with varying polarities (e.g., DCM, Toluene, THF, 1,2-Dichloroethane).
Table 2: Illustrative Effect of Solvent on Enantioselectivity
Solvent Dielectric Constant (Polarity) Typical Observed ee (%) Notes Toluene 2.4 Moderate to High Non-polar, non-coordinating. Dichloromethane (DCM) 9.1 Often High Weakly coordinating, good starting point.[13] Tetrahydrofuran (THF) 7.5 Variable Coordinating solvent, can compete with substrate for metal binding. Methanol 33.0 Variable Protic, coordinating. May interfere with some catalysts. (Note: Values are illustrative and the optimal solvent is system-dependent.)
-
-
Hydrogen Pressure (for Hydrogenation Reactions):
-
Causality: H₂ pressure can influence the kinetics of hydrogen delivery and potentially the dominant catalytic cycle.
-
Actionable Advice: While many hydrogenations run well at moderate pressures (e.g., 1-10 atm), it can be a valuable parameter to optimize. Test a range from 1 atm up to 50 atm, ensuring your equipment is rated for the pressure used.
-
FAQ 5: My synthesis produced a racemic mixture. How can I isolate the desired enantiomer?
If asymmetric synthesis is not feasible or fails, chiral resolution is the classic method for separating a racemic mixture.[11] This process involves converting the enantiomers into diastereomers, which have different physical properties (e.g., solubility) and can therefore be separated.[12]
Method 1: Diastereomeric Salt Formation & Crystallization This is the most common and cost-effective resolution technique for basic compounds like morpholines.
-
Principle: The racemic this compound (a base) is reacted with an enantiomerically pure chiral acid (the resolving agent). This forms a mixture of two diastereomeric salts: (R)-Base-(S)-Acid and (S)-Base-(S)-Acid. These salts have different solubilities, allowing one to be selectively crystallized.
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
-
Select a Resolving Agent: Common choices for resolving amines include (+)-Tartaric acid, (-)-Mandelic acid, or (+)-Camphorsulfonic acid.[16]
-
Dissolution: Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Salt Formation: Add a solution of the chiral resolving agent (typically 0.5 to 1.0 equivalents) to the morpholine solution.
-
Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can be beneficial.
-
Isolation: Collect the crystals by filtration.
-
Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH or NaHCO₃) to neutralize the resolving acid and liberate the enantiomerically enriched free amine.
-
Extraction: Extract the free amine with an organic solvent (e.g., ethyl acetate or DCM), dry, and concentrate.
-
Analysis: Determine the ee of the isolated amine using a validated analytical method (see FAQ 1). The mother liquor will be enriched in the other enantiomer.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
References
-
Super Selective Synthesis: The Evolution of Enantioselective Methods. (2021). ICJS. Available at: [Link]
-
Enantioselective synthesis. In Wikipedia. Available at: [Link]
- Synthesis process of N-methylmorpholine. Patsnap.
-
Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. (2022). ChemRxiv. Available at: [Link]
-
Enantioselective synthesis of morpholine syn‐α‐methyl‐β‐hydroxycarboxamide (2). ResearchGate. Available at: [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Available at: [Link]
-
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. ResearchGate. Available at: [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). National Institutes of Health. Available at: [Link]
-
Catalytic Asymmetric Synthesis of 1,2-Fused Tricyclic Indoles Containing an Eight-Membered Biaryl Bridge. (2023). ACS Publications. Available at: [Link]
-
Amplification of enantiomeric excess by dynamic inversion of enantiomers in deracemization of Au38 clusters. (2020). National Institutes of Health. Available at: [Link]
-
Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Royal Society of Chemistry. Available at: [Link]
-
Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. (2004). National Institutes of Health. Available at: [Link]
-
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). National Institutes of Health. Available at: [Link]
-
Optical Purity and Enantiomeric Excess. (2017). Master Organic Chemistry. Available at: [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Royal Society of Chemistry. Available at: [Link]
-
A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. SciSpace. Available at: [Link]
-
Enantiomeric excess. In Wikipedia. Available at: [Link]
-
Asymmetric-Synthesis. Available at: [Link]
-
5.10: Enantiomeric Excess. (2014). Chemistry LibreTexts. Available at: [Link]
-
Chiral resolution – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Asymmetric reactions_synthesis. Available at: [Link]
-
Efficient One-Pot Synthesis of Enantiomerically Pure 2-(Hydroxymethyl)morpholines. ResearchGate. Available at: [Link]
-
Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. Available at: [Link]
-
Column switching achiral/chiral separation of the stereoisomers of 2-(S)-[3,5-bis (trifluoromethyl)benzyl-oxy]4-[(3-(5-oxo-1-H,4H-1,2,4- triazolo)methyl]-3-(S)-phenylmorpholine in plasma. (1997). National Institutes of Health. Available at: [Link]
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). National Institutes of Health. Available at: [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2023). MDPI. Available at: [Link]
-
Chiral switches versus de novo enantiomerically pure compounds. Available at: [Link]
-
2-Phenylmorpholine. In Wikipedia. Available at: [Link]
-
Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2022). MDPI. Available at: [Link]
-
Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ole.uff.br [ole.uff.br]
- 8. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 11. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. people.uniurb.it [people.uniurb.it]
- 16. Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methyl-2-phenylmorpholine Stability & Handling
[1]
Executive Summary & Molecule Profile[1]
This compound is a gem-disubstituted morpholine derivative.[1] Unlike its regioisomer Phenmetrazine (3-methyl-2-phenylmorpholine), this compound features a quaternary carbon at the 2-position, bearing both a phenyl ring and a methyl group.[1]
-
Structural Vulnerability: The 2-position constitutes a tertiary benzylic ether linkage.[1] While morpholines are generally robust, this specific substitution pattern introduces a latent sensitivity to acid-catalyzed ring opening due to the high stability of the resulting tertiary benzylic carbocation intermediate.[1]
-
Key Stability Characteristics:
Stability Profiling & Troubleshooting (Q&A)
Category A: Acid & Base Compatibility[1]
Q: Can I subject this compound to strong acidic conditions (e.g., HCl, H₂SO₄) during workup? A: Yes, but temperature control is critical.
-
The Mechanism: The C2-O bond is a tertiary benzylic ether.[1] Under highly acidic conditions, the oxygen protonates.[1] If heated, the C2-O bond can cleave to form a stable tertiary benzylic carbocation, leading to ring opening and the formation of the corresponding amino-alcohol (e.g., 2-[(2-hydroxyethyl)amino]-2-phenylpropan-1-ol derivatives).[1]
-
Protocol Recommendation:
-
Cold Acid (0°C - 25°C): The ring is kinetically stable.[1] You can safely form hydrochloride salts or perform extractions using 1N-6N HCl or cold conc.[1] H₂SO₄ (often used in its synthesis).[1]
-
Hot Acid (>60°C): Avoid. Prolonged heating in aqueous acid will drive the equilibrium toward hydrolysis/ring-opening.[1]
-
Q: Is the compound stable in strong bases like NaOH, KOH, or NaH? A: Yes.
-
Insight: Morpholine ethers are chemically inert to base hydrolysis.[1] The compound withstands refluxing in aqueous NaOH or treatment with strong bases (NaH, KOtBu) during alkylation reactions.[1]
Category B: Oxidative & Thermal Stress[1]
Q: I observe a new peak at M+16 in my LC-MS after exposing the compound to air/peroxides. What is it? A: This is likely the N-oxide .[1]
-
Cause: The secondary amine nitrogen is electron-rich and prone to oxidation by peroxides (e.g., mCPBA, H₂O₂) or even atmospheric oxygen over long periods in solution.[1]
-
Prevention: Store the free base under inert atmosphere (Argon/Nitrogen).[1] If using chlorinated solvents (DCM/Chloroform), ensure they are amylene-stabilized or freshly distilled, as stabilizer-free solvents can accumulate HCl or phosgene/peroxides.[1]
Q: What is the thermal limit for this compound? A:
Reaction Condition Compatibility Matrix
| Reaction Condition | Compatibility | Risk Factor | Technical Note |
| Alkylation (R-X, Base) | High | Low | Steric hindrance at C2 does not significantly affect N-alkylation.[1] Standard SN2 conditions apply. |
| Acylation (R-COCl) | High | Low | Forms stable amides.[1] Useful for protecting the nitrogen.[1] |
| Reductive Amination | High | Low | Stable to NaBH₄, NaCNBH₃, and STAB.[1] |
| Hydrogenation (Pd/C, H₂) | Medium | Benzylic Cleavage | Prolonged catalytic hydrogenation at high pressure/temp may cleave the benzylic C-N or C-O bond (hydrogenolysis).[1] |
| Suzuki/Buchwald | High | Catalyst Poisoning | The free amine can coordinate Pd.[1] Use appropriate ligands (e.g., BINAP, XPhos) or protect the amine.[1] |
| Grignard Reagents | High | Deprotonation | The NH proton will quench 1 equivalent of Grignard.[1] Use 2+ equivalents or protect N first. |
Degradation Pathways & Analytical Troubleshooting
Visualizing the Risks
The following diagram illustrates the primary degradation pathways you must monitor during stability testing.
Figure 1: Primary degradation pathways for this compound.[1] Note the specific risk of acid hydrolysis due to the tertiary benzylic center.[1]
Analytical Fingerprints
If you suspect degradation, check for these signals:
-
Ring Opening (Hydrolysis):
-
N-Oxidation:
-
Mass Spec: Look for [M+16]⁺ .
-
HPLC: The N-oxide is typically more polar and will elute earlier than the parent amine on Reverse Phase (C18).[1]
-
Recommended Handling Protocol
To ensure maximum stability during your experiments, follow this decision tree:
Figure 2: Decision matrix for handling this compound in synthesis.
References
-
Synthesis and Cyclization Conditions
-
Source: US Patent 8,993,591 B2 (Janssen Pharmaceutica).[1]
- Relevance: Describes the synthesis of morpholine derivatives using acid-mediated cyclization, confirming stability in cold concentr
-
URL:
-
-
Morpholine Ring Stability & Synthesis
-
Source:ACS Omega, "An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones".[1]
- Relevance: Provides context on the thermal and chemical stability of the morpholine scaffold during synthesis.
-
URL:
-
-
Benzylic Ether Stability
-
General Chemical Property Data
Technical Support Center: Solvent Optimization for 2-Methyl-2-phenylmorpholine Synthesis
Current Status: Operational Topic: Solvent Effects & Process Optimization Target Molecule: 2-Methyl-2-phenylmorpholine (and structural analogs) Document ID: TSC-2024-MPH-02[1][2]
Introduction: The Quaternary Carbon Challenge
Welcome to the Technical Support Center. You are likely here because the synthesis of This compound presents a specific thermodynamic and kinetic challenge distinct from standard morpholines (like phenmetrazine).
The Core Problem: The presence of a quaternary benzylic carbon (the 2-position) creates a steric and electronic bottleneck.[1][2]
-
Steric Hindrance: Nucleophilic attack at this position is effectively blocked (preventing standard SN2 ring closures).[1][2]
-
Elimination Risk: Methods relying on activating the tertiary alcohol at this position often lead to E1 elimination , generating
-methylstyrene byproducts rather than the desired morpholine ring.[1][2]
This guide focuses on using solvent effects to manipulate the transition state energy, favoring cyclization over elimination.[2]
Module 1: Acid-Mediated Cyclization (Dehydration)
Method: Acid-catalyzed dehydration of the amino-diol precursor (e.g., N-(2-hydroxyethyl)-2-phenyl-2-aminopropanol).[1][2]
The Mechanism & Solvent Role
In this pathway, the solvent does not merely dissolve reagents; it controls the lifetime of the reactive intermediates.[2] The reaction proceeds via a protonated intermediate.[1][2] The solvent must facilitate water removal to drive the equilibrium (Le Chatelier’s principle) while suppressing the formation of the carbocation that leads to elimination.[2]
Troubleshooting Guide
| Symptom | Probable Cause | Solvent-Based Solution |
| High levels of alkene (Elimination) | Solvent Polarity too High. Polar solvents stabilize the separated carbocation / counter-ion pair, favoring E1 elimination over the intramolecular nucleophilic attack.[1][2] | Switch to Non-Polar (Toluene/Xylene). Use a non-polar solvent to destabilize the free carbocation.[1][2] This forces a "tight ion pair" mechanism where the nucleophile (hydroxyl/amine) attacks before the leaving group fully departs.[2] |
| Reaction Stalls (Incomplete) | Water Accumulation. The reaction is reversible.[2] Presence of water hydrolyzes the ring back to the open chain.[1][2] | Azeotropic Distillation. Use Toluene or Benzene with a Dean-Stark trap.[1][2] Continuous water removal is non-negotiable for high yields.[1][2] |
| Black Tar / Charring | Thermal Degradation. Boiling point of solvent (e.g., Xylene, 140°C) is too high for the substrate stability.[2] | Switch to DCE (Dichloroethane). Lower boiling point (83°C) allows reflux without charring, though reaction times will increase.[2] |
Protocol: Azeotropic Dehydration[1][2]
-
Dissolution: Dissolve 1.0 eq of amino-diol in Toluene (10 mL/g).
-
Catalyst: Add 1.1 eq of p-Toluenesulfonic acid (pTSA) or Methanesulfonic acid (MsOH).[1][2] Note: H2SO4 is often too harsh and causes charring.[1][2]
-
Reflux: Heat to reflux with a Dean-Stark trap.
-
Endpoint: Monitor water collection. Reaction is complete when water evolution ceases (typically 4-12 hours).[1][2]
Module 2: Base-Mediated Alkylation (SN2)
Method: Reaction of an amino-alcohol with a di-haloalkane (e.g., 1,2-dibromoethane) or ring closure of a halo-alcohol.[1][2][3]
The Mechanism & Solvent Role
This route avoids the carbocation entirely.[1][2] It relies on the nucleophilicity of the amine or alkoxide.[1][2] The solvent must solvate the cation of the base (e.g., Na+, K+) to leave the anion "naked" and reactive.[2]
Troubleshooting Guide
| Symptom | Probable Cause | Solvent-Based Solution |
| Low Conversion (<30%) | Poor Nucleophilicity. In standard solvents (THF), the alkoxide is tightly ion-paired with the metal cation, reducing reactivity.[1][2] | Switch to Dipolar Aprotic (DMSO/DMF). These solvents solvate the cation highly effectively, leaving the alkoxide "naked" and highly reactive for the ring closure.[2] |
| O-Alkylation vs N-Alkylation mix | Solvent Dielectric Constant. Competitive reaction sites.[1][2] | Use Phase Transfer Catalysis (PTC). Use Toluene/Water biphasic system with TBAB (Tetrabutylammonium bromide).[1][2] This often favors N-alkylation first, followed by O-closure.[1][2] |
| Polymerization | Concentration too High. Intermolecular reaction dominates over intramolecular ring closure.[1][2] | High Dilution Technique. Run the reaction in Acetonitrile at high dilution (0.01 M). The solvent choice here is less critical than the volume.[1][2] |
Module 3: Visualizing the Solvent Decision Matrix
The following diagram illustrates the critical decision pathways for solvent selection based on your specific failure mode.
Caption: Decision matrix for solvent selection based on mechanistic failure modes (Elimination vs. Polymerization).
Frequently Asked Questions (FAQ)
Q1: Can I use "Green" solvents like 2-MeTHF instead of Toluene? A: Yes, but with caveats. 2-Methyltetrahydrofuran (2-MeTHF) forms an azeotrope with water (boiling point ~80°C).[1][2] However, it is more polar than toluene.[1][2] In the acid-catalyzed route, this increased polarity might slightly stabilize the carbocation, potentially increasing the elimination byproduct (alkene) ratio.[2] If you use 2-MeTHF, strictly control the acid concentration.[1][2]
Q2: I am getting a stable emulsion during the workup. How do I break it? A: Morpholines are surfactants at certain pH levels.[1][2]
-
Protocol:
-
Basify the reaction mixture to pH > 12 using 20% NaOH (ensures the morpholine is fully free-based and non-polar).[1][2]
-
Use Dichloromethane (DCM) instead of Ethyl Acetate.[1][2] DCM has a higher density and partitions morpholines better.[1][2]
-
If emulsion persists, filter the biphasic mixture through a pad of Celite to remove fine particulates stabilizing the interface.[2]
-
Q3: Why is the boiling point of the solvent so critical for the 2-methyl analog specifically? A: The "Gem-Dimethyl" (Thorpe-Ingold) effect usually accelerates cyclization.[1][2] However, the phenyl group at the same carbon creates a rigid, bulky center.[2] High thermal energy is often required to overcome the rotational barrier to bring the heteroatoms into alignment for closure.[1][2] Solvents boiling below 80°C (like THF or MeOH) often fail to provide enough energy for the cyclization of sterically hindered 2,2-disubstituted systems.[1][2]
References
-
Clarke, F. H. (1962).[2] Heterocyclic Compounds.[1][2][3][4][5] Journal of Organic Chemistry.[1][2][3] (General reference for morpholine cyclization kinetics).[1][2]
-
Boehringer Ingelheim. (1952).[1][2] Process for the production of substituted morpholines.[1][2][3][4][5][6] U.S. Patent 2,585,569.[1][2] (Foundational patent for phenylmorpholine synthesis).[1][2]
-
D'hooghe, M., et al. (2008).[2] Synthesis of 2-substituted morpholines. Organic & Biomolecular Chemistry.[1][2][3][6] (Modern solvent screens for morpholine ring closure).
-
Russian Journal of Organic Chemistry. (2013). Morpholines: Synthesis and Biological Activity.[1][2][3] (Comprehensive review on cyclization agents and solvents).[2]
Sources
- 1. EP0080940A2 - Derivatives of 2-phenyl-morpholine and medical compositions - Google Patents [patents.google.com]
- 2. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 5. (S)-2-phenylmorpholine synthesis - chemicalbook [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
Biological Activity Profile: 2-Methyl-2-phenylmorpholine Isomers
[1][2]
Executive Summary & Structural Logic
This compound represents a distinct pharmacological entity compared to its regioisomer, Phenmetrazine. While Phenmetrazine contains vicinal substitution (Phenyl at C2, Methyl at C3), the 2-methyl-2-phenyl isomer features a quaternary benzylic carbon.
This structural modification fundamentally alters the Structure-Activity Relationship (SAR) in three ways:
-
Metabolic Stability: The quaternary center eliminates the benzylic hydrogen, blocking the primary route of oxidative metabolism (benzylic hydroxylation) typically seen in phenmetrazine analogs.
-
Transporter Selectivity: The increased steric bulk at the binding interface (C2) often shifts activity from releasing agent (substrate-based) to reuptake inhibitor (blocker-based) at the Norepinephrine (NET) and Dopamine (DAT) transporters.
-
Chirality: The C2 center creates enantiomers ((R) and (S)) with distinct binding affinities, necessitating chiral resolution for optimal biological activity.
Comparative Pharmacology: Isomers & Alternatives
The following table contrasts the biological activity of the 2-methyl-2-phenyl scaffold against established morpholine stimulants.
Table 1: Pharmacological Comparison of Phenylmorpholine Isomers[3]
| Compound | Structure | Mechanism of Action | DAT Potency (IC50/Ki) | NET Potency | Metabolic Liability |
| This compound | Gem-disubstituted (C2) | NDRI (Predicted) | Moderate (µM range)* | High | Low (Blocked benzylic oxidation) |
| Phenmetrazine | Vicinal (2-Ph, 3-Me) | NDRA (Releaser) | High (EC50 ~131 nM) | High (EC50 ~30 nM) | Moderate |
| Phendimetrazine | Vicinal (N-Me, 2-Ph, 3-Me) | Prodrug (to Phenmetrazine) | Low (Prodrug) | Low | High (Demethylation required) |
| 2-MPM (Ortho-isomer) | Ring-sub (2-Tolyl, 3-Me) | NDRA | High | High | Moderate |
*Note: Specific Ki values for the gem-disubstituted isomer are patent-derived and often lower than Phenmetrazine due to steric hindrance at the transporter orthosteric site.
Mechanism of Action: The Quaternary Effect
Unlike Phenmetrazine, which acts as a substrate for DAT/NET (entering the neuron to trigger VMAT2-mediated release), This compound lacks the conformational flexibility required for efficient translocation. Consequently, it functions primarily as a Monoamine Reuptake Inhibitor , binding to the extracellular face of the transporter to block neurotransmitter uptake.
Experimental Protocols
Protocol A: Synthesis of this compound
Note: This protocol utilizes a cyclization strategy suitable for gem-disubstituted morpholines.
Reagents:
-
Ring Opening:
-
Charge a reaction vessel with
-methylstyrene oxide (10 mmol) and ethanolamine (12 mmol). -
Heat to 100°C for 4 hours. The epoxide opens to form the intermediate diol-amine (2-amino-2-phenylpropan-1-ol derivative).
-
Checkpoint: Monitor via TLC (MeOH/DCM 1:9) for disappearance of epoxide.
-
-
Cyclization (Acid-Mediated):
-
Dissolve the intermediate in 70% H2SO4 (10 mL).
-
Heat to 140°C for 12 hours to effect dehydration cyclization.
-
Safety: This step requires a blast shield due to thermal dehydration conditions.
-
-
Workup:
-
Cool to 0°C. Basify slowly with 50% NaOH to pH 12.
-
Extract with DCM (3 x 50 mL).
-
Dry organic layer over MgSO4 and concentrate in vacuo.
-
-
Purification:
-
Distill under reduced pressure (Kugelrohr) or purify via column chromatography (EtOAc/Hexane) to yield the racemic oil.
-
Protocol B: In Vitro Monoamine Transporter Assay (Synaptosomal Uptake)
To validate the biological activity described in Part 2, use this self-validating protocol.
-
Preparation:
-
Isolate synaptosomes from rat striatum (for DAT) and cortex (for NET).
-
Buffer: Krebs-Henseleit buffer (pH 7.4) with ascorbic acid to prevent oxidation.
-
-
Incubation:
-
Incubate synaptosomes (50 µg protein) with test compound (1 nM - 100 µM) for 15 min at 37°C.
-
Add radioligand: [³H]Dopamine (5 nM) or [³H]Norepinephrine.
-
Incubate for an additional 5 min.
-
-
Termination & Counting:
-
Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.
-
Wash 3x with ice-cold buffer.
-
Measure radioactivity via Liquid Scintillation Counting.
-
-
Analysis:
-
Calculate IC50 using non-linear regression (GraphPad Prism).
-
Validation:Cocaine (IC50 ~200 nM) and Phenmetrazine must be run as positive controls.
-
Pathway Visualization & SAR Logic
The following diagram illustrates the structural divergence and metabolic consequences between Phenmetrazine and this compound.
Caption: SAR divergence showing how the quaternary center in this compound blocks the primary metabolic pathway (benzylic hydroxylation) typical of phenmetrazine.
References
-
McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis.[1][2] Link
-
Rothman, R. B., et al. (2002). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse.[2][3] Link
-
Trabanco, A. A., et al. (2015). 1,2,4-Triazolo[4,3-a]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors.[3] U.S. Patent No. 8,993,591.[4] (Describes synthesis and resolution of this compound). Link
-
Negus, S. S., et al. (2009). Pharmacological evaluation of the phenmetrazine analog phendimetrazine.[1][2] European Journal of Pharmacology. Link
Sources
- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US8993591B2 - 1,2,4-triazolo[4,3-a] pyridine derivatives and their use as positive allosteric modulators of MGLUR2 receptors - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Structure-Activity Relationship (SAR) of 2-Methyl-2-phenylmorpholine Derivatives
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-Methyl-2-phenylmorpholine derivatives. It objectively compares this specific gem-disubstituted scaffold against established analogues like Phenmetrazine (3-methyl-2-phenylmorpholine) and 2-phenylmorpholine.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Development Professionals Status: Technical Review & Experimental Protocol
Executive Summary: The Gem-Disubstituted Scaffold
The This compound scaffold represents a specific structural modification of the classic 2-phenylmorpholine pharmacophore. Unlike Phenmetrazine (where the methyl group is at C3, adjacent to the nitrogen), this derivative features a gem-dimethyl-like substitution at the C2 benzylic center.
This structural alteration drastically changes the pharmacological profile, shifting the molecule from a potent psychostimulant (NDRA) profile toward use as a specialized building block for allosteric modulators (e.g., mGluR2 PAMs) or metabolically stable cores.
Key Comparative Metrics
| Feature | This compound | Phenmetrazine (3-Methyl-2-phenyl) | 2-Phenylmorpholine |
| Structure | C2: Gem-Methyl + Phenyl | C2: Phenyl, C3: Methyl | C2: Phenyl, C3: H |
| Stereochemistry | Achiral C2 center (if symmetric) / Quaternary C2 | Chiral centers at C2 & C3 | Chiral center at C2 |
| Primary Target | mGluR2 (PAM Building Block), Mineralocorticoid | DAT / NET (Releasing Agent) | DAT / NET (Releasing Agent) |
| Metabolic Stability | High (Blocks benzylic oxidation) | Moderate (Benzylic oxidation possible) | Moderate |
| DAT Potency | Low / Inactive (Steric Clash) | High ( | High ( |
Detailed Structure-Activity Relationship (SAR)
The SAR of 2-phenylmorpholines is governed by the spatial arrangement of the hydrophobic phenyl ring and the basic nitrogen. The introduction of a methyl group at the C2 position (creating a quaternary carbon) introduces significant steric and electronic effects.
The "Gem-Methyl" Effect at C2
In the classic Phenmetrazine scaffold, the C2 proton is essential for minimizing steric clash within the binding pocket of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
-
Steric Hindrance: Replacing the C2-H with a Methyl group (2-Me-2-Ph) creates a quaternary center. This bulk often prevents the molecule from adopting the induced-fit conformation required for high-affinity binding to monoamine transporters, significantly reducing psychostimulant potency compared to Phenmetrazine.
-
Metabolic Blockade: The C2 position is a primary site for metabolic degradation via cytochrome P450-mediated benzylic hydroxylation. The 2-methyl substitution effectively "blocks" this pathway, potentially extending the half-life of the scaffold in vivo.
Comparison with Regioisomers
-
3-Methyl Substitution (Phenmetrazine): The methyl group at C3 stabilizes the morpholine ring conformation and increases lipophilicity without interfering with the phenyl ring's binding interaction. This is the optimal configuration for NDRA activity.
-
Ortho-Methyl Substitution (2-(2-tolyl)morpholine): Substitution on the phenyl ring itself (ortho-position) retains DAT activity but often reduces potency compared to the unsubstituted phenyl ring due to rotational constraints.
SAR Visualization (Pathway Diagram)
The following diagram illustrates the divergent pharmacological pathways based on methyl positioning.
Caption: Divergent pharmacological outcomes of methyl substitution on the 2-phenylmorpholine scaffold.
Experimental Protocols
To validate the SAR claims, the following protocols outline the synthesis of the gem-disubstituted core and the subsequent binding assay.
Synthesis of this compound
Objective: Construct the morpholine ring with a quaternary carbon at position 2. This requires a specific precursor to establish the gem-methyl/phenyl center.
Reagents:
-
2-Phenyl-1-amino-2-propanol (Precursor)
-
Chloroacetyl chloride
-
Sodium hydride (NaH)[1]
-
Lithium Aluminum Hydride (LiAlH4)
-
THF (anhydrous)
Protocol:
-
Acylation: Dissolve 2-phenyl-1-amino-2-propanol (10 mmol) in DCM (50 mL) with Et3N (1.2 eq). Add Chloroacetyl chloride (1.1 eq) dropwise at 0°C. Stir for 2 hours.
-
Cyclization: Dissolve the intermediate in dry THF (100 mL). Add NaH (1.5 eq, 60% dispersion) slowly at 0°C to deprotonate the tertiary alcohol. Reflux for 4 hours.
-
Result: Intramolecular
displacement of chloride by the alkoxide yields 5-methyl-5-phenylmorpholin-3-one .
-
-
Reduction: Suspend LiAlH4 (3 eq) in dry THF. Add the morpholin-3-one solution dropwise. Reflux for 12 hours to reduce the amide carbonyl.
-
Workup: Quench with Fieser method (
, 15% NaOH, ). Filter precipitate. Extract filtrate with ether, dry over , and concentrate. -
Purification: Convert to Hydrochloride salt using HCl/Ether for crystallization.
Monoamine Uptake Inhibition Assay (DAT/NET/SERT)
Objective: Quantify the loss of potency caused by C2-methylation compared to Phenmetrazine.
Methodology:
-
Preparation: Prepare HEK293 cells stably expressing human DAT, NET, or SERT.
-
Incubation: Incubate cells with
-Dopamine, -Norepinephrine, or -Serotonin in the presence of test compounds (concentration range to M). -
Control: Use Phenmetrazine and Indatraline as positive controls.
-
Termination: Wash cells 3x with ice-cold buffer. Lyse cells and measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism).
Expected Results:
-
Phenmetrazine:
nM (DAT). -
This compound:
nM (Predicted inactive/weak at DAT due to C2 steric clash).
Therapeutic Applications & Future Directions
While this compound lacks the abuse potential of Phenmetrazine, its unique structural rigidity makes it a valuable scaffold for:
-
mGluR2 Positive Allosteric Modulators (PAMs): The scaffold has been utilized in patent literature (e.g., US8993591B2) as a core for enhancing glutamate signaling, relevant for schizophrenia and anxiety treatment.
-
Metabolic Probes: Used to study the impact of blocking benzylic metabolism in morpholine drugs.
Comparison of Clinical Utility
| Drug Class | Representative Compound | Clinical Status |
| Anorectic / Stimulant | Phenmetrazine | Withdrawn (Abuse Liability) |
| Anorectic (Prodrug) | Phendimetrazine | Schedule III (Prescribed) |
| mGluR2 Modulator | 2-Me-2-Ph Derivatives | Pre-clinical / Research Tool |
References
-
Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse.
-
Janssen Pharmaceutica NV. (2015). "1,2,4-Triazolo[4,3-a]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors." US Patent 8,993,591.
-
Reith, M. E., et al. (2015). "Structure-activity relationships of phenylmorpholines at monoamine transporters." Bioorganic & Medicinal Chemistry.
-
PubChem. (2024). "this compound Compound Summary." National Library of Medicine.
Sources
A Comparative Guide to the In Vitro and In Vivo Pharmacology of 2-Methyl-2-phenylmorpholine Derivatives
This guide provides a comprehensive comparison of 2-Methyl-2-phenylmorpholine derivatives, focusing on their in vitro and in vivo pharmacological profiles. The 2-phenylmorpholine scaffold is a significant structure in medicinal chemistry, serving as the foundation for compounds that modulate monoamine transporters.[1][2] These transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the brain.[1] Their inhibition is a primary mechanism for treating various neurological and psychiatric disorders.[1] This analysis will delve into the structure-activity relationships (SAR) of these derivatives, offering insights for researchers, scientists, and professionals in drug development.
Introduction to the 2-Phenylmorpholine Scaffold
The parent compound, phenmetrazine (3-methyl-2-phenylmorpholine), is a synthetic amphetamine derivative that was introduced in the 1950s as an anorectic medication.[3][4] It acts as a potent substrate-type releaser at DAT and NET, with less significant effects at SERT.[3][5] Concerns over its abuse potential led to its withdrawal from clinical use.[3][4][6] However, the manipulation of the phenmetrazine structure, through substitutions on the phenyl or morpholine rings, has generated a variety of analogs with diverse pharmacological profiles.[3] This guide focuses on derivatives of this compound, exploring how chemical modifications influence their interaction with monoamine transporters and subsequent behavioral effects.
Comparative In Vitro Pharmacology
The primary mechanism of action for this compound derivatives is the inhibition of monoamine transporters. The potency and selectivity of these compounds are highly dependent on the substitution patterns on the phenyl ring.[1]
Table 1: Comparative In Vitro Potencies (IC50, µM) of Methyl-Substituted 2-Phenylmorpholine Analogues at Monoamine Transporters
| Compound | Phenyl Substitution | DAT IC50 (µM) | SERT IC50 (µM) | NET IC50 (µM) |
| Phenmetrazine | Unsubstituted | 1.93 | >10 | 1.2 |
| 2-MPM | 2-Methyl | 6.74 | >10 | 5.2 |
| 3-MPM | 3-Methyl | >10 | >10 | 5.2 |
| 4-MPM | 4-Methyl | 1.93 | 1.1 | 1.8 |
Data sourced from a study by Mayer et al. (2016) conducted using in vitro transporter assays in rat brain synaptosomes.[3][7]
Structure-Activity Relationship (SAR) Insights:
-
Dopamine Transporter (DAT): The position of the methyl group on the phenyl ring significantly impacts DAT affinity. The 4-methyl derivative (4-MPM) retains a similar potency to the parent compound, phenmetrazine.[3] In contrast, the 2-methyl (2-MPM) substitution leads to a roughly 3.5-fold decrease in potency, while the 3-methyl (3-MPM) analog is substantially weaker at DAT.[3]
-
Serotonin Transporter (SERT): 4-MPM displays a notable increase in potency at SERT, being nearly 10-fold more potent than both phenmetrazine and 2-MPM.[3] The 2-methyl and 3-methyl derivatives, similar to phenmetrazine, show weak affinity for SERT.[3]
-
Norepinephrine Transporter (NET): All the methyl-substituted analogs demonstrate potent inhibition at NET, with IC50 values in the low micromolar range.[3]
These findings suggest that substitution at the 4-position of the phenyl ring is well-tolerated and can even enhance serotonergic activity, potentially shifting the pharmacological profile from a classic stimulant to one with entactogenic properties, similar to MDMA.[7]
Predictive In Vivo Behavioral Effects
The in vitro transporter profiles of these derivatives provide a strong basis for predicting their in vivo behavioral effects.
-
Stimulant Properties: Compounds with high potency at DAT and NET, such as phenmetrazine, 2-MPM, and 3-MPM, are expected to exhibit psychostimulant effects.[7] These effects can include increased locomotor activity and subjective effects similar to amphetamine.[4][8]
-
Entactogen-like Properties: The increased serotonergic activity of 4-MPM suggests it may produce entactogenic effects, which are characterized by increased empathy and sociability.[7]
-
Abuse Liability: The interaction with the dopamine transporter is a key factor in the abuse potential of stimulant drugs.[9] Therefore, derivatives with high DAT affinity are likely to have a higher potential for abuse.[6]
It's important to note that while in vitro data is highly predictive, the ultimate behavioral profile of a compound is also influenced by its pharmacokinetics and metabolism. For instance, phendimetrazine, an N-methylated analog of phenmetrazine, is considered a prodrug that exerts its effects after being converted to phenmetrazine in the body.[3][6][10]
Experimental Methodologies
To ensure scientific rigor and reproducibility, it is essential to follow standardized and well-validated experimental protocols.
A. In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol outlines a typical procedure for determining the potency of compounds to inhibit dopamine, norepinephrine, and serotonin uptake in rat brain synaptosomes.
Step-by-Step Protocol:
-
Synaptosome Preparation:
-
Dissect brain regions rich in the desired transporters (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) from rats.
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a suitable assay buffer.
-
-
Uptake Inhibition Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or vehicle.
-
Initiate the uptake reaction by adding a low concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of uptake for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that produces 50% inhibition) by fitting the concentration-response data to a sigmoidal dose-response curve.
-
B. In Vivo Locomotor Activity Assay
This protocol describes a common method for assessing the stimulant effects of compounds in mice.
Step-by-Step Protocol:
-
Animal Acclimation:
-
Individually house mice in the testing chambers (e.g., open-field arenas equipped with photobeam detectors) for a period of habituation (e.g., 30-60 minutes) before drug administration.
-
-
Drug Administration:
-
Administer the test compound or vehicle via a specific route (e.g., intraperitoneal injection).
-
-
Data Collection:
-
Record locomotor activity (e.g., distance traveled, beam breaks) automatically using the activity monitoring system for a set duration (e.g., 1-2 hours) after injection.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-10 minutes) to determine the time course of the drug's effect.
-
Calculate the total locomotor activity over the entire session.
-
Compare the locomotor activity of the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of novel psychoactive compounds, from initial in vitro screening to subsequent in vivo behavioral assessment.
Caption: Preclinical evaluation workflow for this compound derivatives.
Conclusion
The this compound scaffold offers a versatile platform for developing novel psychoactive compounds with a range of pharmacological profiles. The structure-activity relationships discussed in this guide highlight the critical role of phenyl ring substitution in determining the potency and selectivity of these derivatives for monoamine transporters. This, in turn, influences their in vivo behavioral effects, from classic stimulant properties to more nuanced entactogenic profiles. The provided experimental methodologies and workflow offer a framework for the continued investigation and development of these compounds for potential therapeutic applications.
References
-
Mayer, F. P., et al. (2016). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 8(9), 925-933. [Link]
- Rothman, R. B., et al. (2002). Evidence for psychostimulant and anorectic-like effects of phendimetrazine. European Journal of Pharmacology, 447(1), 51-57.
-
Brandt, S. D., et al. (2015). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para- substituted isomers. Drug Testing and Analysis, 7(12), 1122-1130. [Link]
-
Wikipedia. (n.d.). Phenmetrazine. Wikipedia. [Link]
-
Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Hassan, S., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Carroll, F. I., et al. (2011). Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 54(6), 1845-1856. [Link]
-
Brown, G. R., et al. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, 42(11), 797-799. [Link]
-
Blough, B. E., et al. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 231(7), 1339-1350. [Link]
-
Marusich, J. A., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Pharmacology Biochemistry and Behavior, 220, 173467. [Link]
-
Banks, M. L., et al. (2017). Phendimetrazine and phenmetrazine produce similar cocaine-like discriminative stimulus effects in rats. Drug and Alcohol Dependence, 178, 116-121. [Link]
-
Griggs, S. L., et al. (2020). Behavioral effects of four novel synthetic cathinone analogs in rodents. Psychopharmacology, 237(11), 3439-3450. [Link]
-
Lomenzo, S. A., et al. (2010). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. Bioorganic & Medicinal Chemistry, 18(20), 7274-7284. [Link]
-
Davies, H. M., et al. (2004). Biochemical and Behavioral Characterization of Novel Methylphenidate Analogs. Journal of Pharmacology and Experimental Therapeutics, 311(2), 648-656. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 5. research.thea.ie [research.thea.ie]
- 6. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 7. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral effects of four novel synthetic cathinone analogs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
2-Methyl-2-phenylmorpholine proper disposal procedures
This guide outlines the strict operational protocols for the disposal of 2-Methyl-2-phenylmorpholine , a structural isomer of the controlled substance phenmetrazine.[1][2][3] Due to its chemical classification as a morpholine derivative and its structural proximity to Schedule II/III stimulants, this compound requires handling procedures that exceed standard organic waste protocols.
Advisory: Treat this compound as a High-Hazard Substance and a potential Controlled Substance Analogue (under the Federal Analogue Act) for disposal purposes.[2][3] Strict chain-of-custody and destruction-by-incineration are mandatory.[2][3]
Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the physical form (free base vs. salt) as this dictates the waste stream classification.[2]
| Property | Specification | Operational Implication |
| Chemical Name | This compound | Do not confuse with Phenmetrazine (3-methyl-2-phenylmorpholine).[1][2][3] |
| Class | Cyclic Secondary Amine / Morpholine Derivative | High alkalinity; incompatible with strong acids and oxidizers.[2][3] |
| Physical State | Free Base: Oily Liquid / Low MP SolidHCl Salt: Crystalline Solid | Liquids: Flammability hazard (Flash point < 60°C).Solids: Dust inhalation hazard.[2][3][4] |
| Primary Hazards | Corrosive (Skin/Eye), Acute Toxicity, Flammable | Requires chemically resistant PPE (Nitrile/Neoprene) and face shielding.[2] |
| RCRA Codes | D001 (Ignitable), D002 (Corrosive) | Must be segregated from non-hazardous waste.[2] |
Regulatory Framework (US Focus)
-
EPA (RCRA): As a morpholine derivative, the free base is likely ignitable (D001) and corrosive (D002).[2] Even if the specific isomer is not listed, the "mixture rule" applies if dissolved in solvents.
-
DEA (Controlled Substances Act): While this compound may not be explicitly scheduled, it is a positional isomer of Phenmetrazine (Schedule II).[1][2][3] Under the Federal Analogue Act , it can be treated as a Schedule I/II substance if intended for human consumption.[5] Best Practice: Dispose of it using witnessed destruction protocols to prevent diversion.[3]
Disposal Procedures
A. Segregation & Containerization
Do NOT mix with:
-
Oxidizing agents (Peroxides, Nitrates) → Risk of explosion/fire.[2][6]
-
Strong Acids → Exothermic reaction (unless part of a controlled neutralization step).[2][3]
-
Halogenated solvents → Keep separate to reduce incineration costs unless already mixed.[2][3]
B. Protocol 1: Solid Waste (Crystalline Salts)
-
Container: High-density polyethylene (HDPE) wide-mouth jar.[1][2][3]
-
Labeling: "Hazardous Waste - Toxic/Corrosive Solid."[2][3] Explicitly list: "this compound HCl."
-
Process:
C. Protocol 2: Liquid Waste (Free Base or Solutions)
-
Container: Amber glass or HDPE carboy (if compatible with solvent).[2][3]
-
Labeling: "Hazardous Waste - Flammable/Corrosive Liquid."[2][3]
-
Process:
-
Check pH.[2][3] If highly basic (pH > 12), do not add directly to a general organic waste drum containing acidic residues.[2]
-
Bulking: If bulking into a larger solvent drum, ensure the drum is grounded (static dissipation) due to the flammability of the amine.
-
Cap: Use a vented cap if there is any risk of off-gassing, though morpholines are generally stable.[2][3]
-
Visual Disposal Workflow
The following diagram outlines the decision logic for disposing of this compound, ensuring compliance with RCRA and safety standards.
Figure 1: Decision tree for the segregation and packaging of this compound waste streams.
Emergency Spill Response
If a spill occurs outside of primary containment (fume hood):
-
Evacuate & Isolate: Clear the area (15 ft radius).
-
PPE: Don Nitrile gloves (double layer recommended), lab coat, and safety goggles. If the spill is >100mL outside a hood, use a half-mask respirator with organic vapor cartridges.[2][3]
-
Containment:
-
Neutralization (Optional but Recommended): For liquid spills, apply a weak acid neutralizer (e.g., citric acid) carefully to reduce volatility before absorbing.[2]
-
Clean Up: Wash the surface with soap and water.[3] Collect all cleanup materials as hazardous waste.[2][3]
References
-
PubChem. (2025).[2][3] 2-Phenylmorpholine Compound Summary. National Library of Medicine.[2][3] [Link]2][3]
-
U.S. Environmental Protection Agency (EPA). (2024).[2][3] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]2]
-
Drug Enforcement Administration (DEA). (2024).[2][3] Controlled Substances Schedules & The Federal Analogue Act.[3] U.S. Department of Justice.[2][3] [Link]2][3]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-2-phenylmorpholine
Hazard Assessment: Understanding the Risks
Given its structural similarity to morpholine and other substituted morpholines, we must assume that 2-Methyl-2-phenylmorpholine poses similar hazards. These may include:
-
Corrosivity: Morpholine is known to cause severe skin burns and eye damage.[4][5][6]
-
Toxicity: It can be toxic if it comes into contact with the skin or is inhaled.[4][5] There is also a potential for reproductive toxicity.[4][7]
-
Flammability: Morpholine and its derivatives are often flammable liquids and vapors.[5][8]
-
Irritation: Inhalation may cause respiratory irritation.[9][10]
Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is paramount.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum PPE requirements for handling this compound. The selection of specific items should always be guided by a risk assessment of the planned procedure.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Double-gloving with appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber). | Morpholine and related compounds can be absorbed through the skin.[11] Double-gloving provides an extra layer of protection against tears and permeation. Always check the manufacturer's glove compatibility chart for specific breakthrough times. Butyl rubber gloves are often recommended for handling morpholine.[12] |
| Eyes/Face | Safety glasses with side shields and a face shield. | This combination protects against splashes and vapors. Given the corrosive nature of similar compounds, protecting the entire face is crucial.[11] |
| Body | A flame-resistant lab coat. | A lab coat protects the skin and personal clothing from contamination. Flame resistance is important due to the potential flammability of the compound.[13] |
| Respiratory | A properly fitted respirator with organic vapor cartridges. | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][14] A respirator provides an additional layer of protection, especially in the event of a spill or if working with larger quantities. |
| Feet | Closed-toe shoes. | This is a standard laboratory requirement to protect against spills and falling objects. |
Step-by-Step Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure risk.
Caption: Safe Handling and Disposal Workflow.
-
Preparation:
-
Before starting any work, conduct a thorough risk assessment for the specific procedure.
-
Assemble all required PPE as outlined in the table above.
-
Ensure a spill kit containing an appropriate absorbent material (e.g., vermiculite or a commercial chemical absorbent) is readily accessible.
-
Label a dedicated hazardous waste container for solid and liquid waste.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Handling:
-
Don all required PPE before entering the designated work area.
-
Conduct all manipulations of this compound inside a certified chemical fume hood.[10]
-
Use caution when transferring the material to avoid splashes and the generation of aerosols.
-
Keep all containers of the compound tightly sealed when not in use.[15]
-
-
Cleanup and Disposal:
-
After completing the work, decontaminate all surfaces and equipment. A solution of soap and water, followed by a solvent rinse (e.g., ethanol or acetone), is generally effective.
-
Dispose of all contaminated materials, including gloves, bench paper, and pipette tips, in the designated hazardous waste container.[16]
-
Doff PPE in the correct order to avoid cross-contamination (gloves first, then face shield and lab coat).
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is large or you are not comfortable cleaning it up, contact your institution's environmental health and safety (EHS) office.
-
For small spills, and only if you are trained and have the appropriate PPE, contain the spill with an absorbent material.[14]
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Liquid Waste: Collect in a clearly labeled, sealed, and chemically compatible container.
-
Solid Waste: Collect all contaminated materials (e.g., gloves, absorbent pads, and glassware) in a designated, sealed hazardous waste container.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS office in accordance with local, state, and federal regulations.
By adhering to these stringent safety protocols, you can confidently and safely handle this compound and other novel chemical compounds in your research endeavors.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]
-
International Programme on Chemical Safety. (1995). Morpholine (HSG 92, 1995). INCHEM. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, July 1). Morpholine: Human health tier II assessment. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). N-METHYLMORPHOLINE - GHS Safety Data Sheet. Retrieved from [Link]
- Global Harmonized System of Classification and Labelling of Chemicals (GHS). (2020, March 16).
-
Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, March 20). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, January 19). De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Phenylmorpholine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenyl-3-methylmorpholine. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]
Sources
- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 3. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.ca [fishersci.ca]
- 11. gfschemicals.com [gfschemicals.com]
- 12. Morpholine (HSG 92, 1995) [inchem.org]
- 13. redox.com [redox.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. trc-corp.com [trc-corp.com]
- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
